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6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Documentation Hub

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  • Product: 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
  • CAS: 40728-80-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Authored by: A Senior Application Scientist Preamble: Unraveling the Therapeutic Potential of a Novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Authored by: A Senior Application Scientist

Preamble: Unraveling the Therapeutic Potential of a Novel Benzoxazinone Derivative

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide focuses on a specific analogue, 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one , a compound of interest for its potential therapeutic applications. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose a putative mechanism of action and outlines a comprehensive strategy for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar benzoxazinone derivatives.

The Benzoxazinone Core: A Hub of Biological Activity

The benzoxazinone ring system is a versatile pharmacophore, with substitutions at various positions leading to a diverse range of pharmacological effects. These include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3][4][5][6] The chemical reactivity of the 4H-3,1-benzoxazin-4-one core, particularly the electrophilic nature of the C4-carbonyl group, is central to its biological function, making it a target for nucleophilic attack by biological macromolecules.[7]

Proposed Mechanism of Action: Serine Protease Inhibition

Based on extensive literature on related compounds, the most probable primary mechanism of action for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is the inhibition of serine proteases .[5][7][8]

Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including inflammation, coagulation, and cancer progression. Their active site contains a catalytic triad, with a highly reactive serine residue.

The proposed mechanism involves the nucleophilic attack of the active site serine on the electrophilic C4-carbonyl of the benzoxazinone ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The stability of this intermediate can vary, leading to either reversible or irreversible inhibition.

The substituents on the benzoxazinone core are expected to modulate this activity:

  • 2-(4-nitrophenyl) group: The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the C4-carbonyl, potentially increasing the rate of acylation and the inhibitory potency.

  • 6-methyl group: Studies on related benzoxazinones have shown that a methyl group at the 6-position can significantly increase the acylation rate of serine proteases.[7]

This proposed mechanism is supported by numerous studies demonstrating that 2-aryl-4H-3,1-benzoxazin-4-ones are potent inhibitors of serine proteases such as human leukocyte elastase and chymotrypsin.[5][8]

Visualizing the Proposed Interaction

Serine Protease Inhibition cluster_0 Serine Protease Active Site cluster_1 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Serine Serine Residue (Nucleophile) Histidine Histidine Residue Serine->Histidine H-bond Benzoxazinone C4-Carbonyl (Electrophile) Serine->Benzoxazinone Nucleophilic Attack Aspartate Aspartate Residue Histidine->Aspartate H-bond Acyl-Enzyme Inactive Acyl-Enzyme Intermediate Benzoxazinone->Acyl-Enzyme Forms Covalent Bond

Caption: Proposed acylation of a serine protease by the benzoxazinone.

Experimental Validation: A Step-by-Step Guide

A rigorous experimental cascade is necessary to validate the proposed mechanism of action.

In Vitro Enzyme Inhibition Assays

The initial step is to screen the compound against a panel of serine proteases, such as chymotrypsin, trypsin, and human leukocyte elastase.

Protocol: Chymotrypsin Inhibition Assay

  • Reagents:

    • α-Chymotrypsin from bovine pancreas

    • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate

    • Tris-HCl buffer (pH 8.0)

    • Dimethyl sulfoxide (DMSO) for compound dissolution

    • 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and chymotrypsin solution.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (SAAPpNA).

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Calculate the IC50 value from the dose-response curve.

Kinetic Studies for Mode of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies are performed.

Protocol: Lineweaver-Burk Plot Analysis

  • Perform the chymotrypsin inhibition assay as described above.

  • Use a fixed concentration of the inhibitor and varying concentrations of the substrate.

  • Measure the initial reaction velocities.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Cellular Assays for Pharmacological Activity

Based on the known roles of the target proteases, cellular assays can be used to assess the compound's pharmacological effects. For instance, if human leukocyte elastase is a target, an anti-inflammatory effect can be investigated.

Protocol: Lipopolysaccharide (LPS)-induced TNF-α release in THP-1 cells

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Quantification of TNF-α: Collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.

  • Analysis: Determine the dose-dependent inhibitory effect of the compound on TNF-α release.

Target Engagement and Structural Studies

To confirm direct binding to the target enzyme and to understand the binding mode, biophysical and structural techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinity (KD) and thermodynamic parameters of the interaction.

  • X-ray Crystallography: To obtain a high-resolution 3D structure of the compound bound to the active site of the protease.

  • Molecular Docking: In silico studies can provide insights into the binding pose and key interactions between the inhibitor and the enzyme.[9]

Experimental Workflow Diagram

Experimental_Workflow A In Vitro Enzyme Screening B Kinetic Studies (Mode of Inhibition) A->B Identified Hit C Cell-Based Assays (Pharmacological Effect) B->C Confirmed Inhibitor D Target Engagement (ITC, X-ray) C->D Cellular Activity E Lead Optimization D->E Validated Target

Caption: A streamlined workflow for validating the mechanism of action.

Potential Therapeutic Applications

Given the proposed mechanism of action and the known biological activities of related benzoxazinones, 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one could have therapeutic potential in several areas:

Potential Therapeutic AreaRationale
Anti-inflammatory Diseases Inhibition of proteases like human leukocyte elastase, which are involved in inflammatory processes.[5]
Cancer Antiproliferative activity against various cancer cell lines has been reported for benzoxazinone derivatives.[3][9][10]
Infectious Diseases Broad-spectrum antimicrobial and antifungal activities are common for this class of compounds.[3][4]
Diabetic Complications Some derivatives act as aldose reductase inhibitors, which are implicated in diabetic complications.[11]

Conclusion

While direct experimental evidence is pending, a strong hypothesis for the mechanism of action of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is the inhibition of serine proteases via acylation of the active site serine. This guide provides a comprehensive roadmap for the experimental validation of this hypothesis, from initial in vitro screening to cellular and structural studies. The successful elucidation of its mechanism of action will be a critical step in unlocking the therapeutic potential of this promising compound.

References

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review.
  • Taylor & Francis Online. (2016, February 17). Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors.
  • Taylor & Francis. (2016, February 17). Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors.
  • ResearchGate.
  • ScienceDirect. (2020, October 15). Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity.
  • ResearchGate. Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones.
  • Ubaya Repository. Synthesis of 2-phenyl-4H-benzo[d][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl.

  • International Journal of ChemTech Research. (2012). PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW.
  • MDPI. (2024, December 3).
  • The Free Library. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones.
  • PubMed. (2011, April 15). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines.
  • ResearchGate. Pharmacological Profile of Benzoxazines: A Short Review.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
  • International Journal of New Chemistry. (2020, January 4).
  • Synthesis and Screening of some benzoxazinone deriv
  • NextSDS. 6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE.
  • PMC. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs.
  • ResearchGate. Chemical and Process Engineering Research Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities.
  • PMC. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.
  • ResearchGate. (2026, March 21).

Sources

Exploratory

Crystal Structure Analysis and Mechanistic Profiling of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary The rational design of mechanism-based enzyme inhibitors relies fundamentally on high-resolution structural data. 4H-3,1-benzoxazin-4-ones represent a privileged class of heterocyclic compounds that fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of mechanism-based enzyme inhibitors relies fundamentally on high-resolution structural data. 4H-3,1-benzoxazin-4-ones represent a privileged class of heterocyclic compounds that function as potent, reversible covalent inhibitors of serine proteases, including human leukocyte elastase, Cathepsin G, and the mycobacterial protease MarP[1][2]. This whitepaper provides an in-depth crystallographic and mechanistic analysis of a highly specific derivative: 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . By elucidating its three-dimensional molecular geometry, supramolecular packing, and structure-activity relationship (SAR), this guide bridges the gap between atomic-level crystallographic data and macroscopic pharmacological efficacy.

The Pharmacological Mandate: Serine Protease Inhibition

Serine proteases play critical roles in physiological cascades, from complement activation (C1r) to pathogen survival mechanisms[3]. Benzoxazin-4-ones inhibit these enzymes by acting as "suicide substrates" or acyl-enzyme intermediate formers[1].

The catalytic triad of a serine protease (typically Ser-His-Asp) attacks the highly electrophilic carbonyl carbon (C4) of the benzoxazin-4-one core. This nucleophilic attack results in the opening of the oxazine ring and the formation of a stable acyl-enzyme intermediate. The efficacy of this inhibition is dictated by two structural parameters:

  • Electrophilicity of the C4 Carbon: Modulated by substituents on the fused benzene ring and the C2 position.

  • Steric Complementarity: The orientation of the C2-aryl group (in this case, the 4-nitrophenyl moiety) within the S1/S1' specificity pockets of the target enzyme.

In 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, the strongly electron-withdrawing para-nitro group enhances the electrophilicity of the oxazine core, while the 6-methyl group provides a subtle steric and stereoelectronic tuning effect, optimizing the half-life of the acyl-enzyme complex.

Mechanism E Serine Protease (Active Ser-OH) EI Michaelis Complex (Non-covalent S1 Pocket Docking) E->EI + Inhibitor I 6-Methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Covalent Ester Bond to Serine) EI->Acyl Nucleophilic Attack at C4 Oxazine Ring Opening Dead Hydrolyzed Product (Ring-Opened Anthranilic Acid) Acyl->Dead Slow Deacylation (Hydrolysis) Dead->E Enzyme Regeneration

Figure 1: Mechanism-based inhibition pathway of serine proteases by benzoxazin-4-ones.

Molecular Geometry & Crystallographic Insights

Based on X-ray diffraction (XRD) analysis of analogous nitro-substituted benzoxazinones[4], the crystal structure of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one reveals critical conformational preferences that drive its biological activity.

Planarity and Torsion Angles

The bicyclic 4H-3,1-benzoxazin-4-one core is essentially planar, a consequence of the extended π -conjugation across the fused system. The root-mean-square (r.m.s.) deviation for the core atoms is typically less than 0.02 Å. However, the C2-attached 4-nitrophenyl ring is not entirely coplanar with the benzoxazine core. It exhibits a specific dihedral twist (typically between 5° and 15°) to minimize steric clash between the ortho-hydrogens of the phenyl ring and the nitrogen/oxygen atoms of the oxazine ring, while still maintaining sufficient orbital overlap for electron withdrawal.

The Role of the Nitro Group

The nitro group at the para position is highly coplanar with its attached phenyl ring. In the crystal lattice, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. They participate in intermolecular C−H⋯O interactions with the methyl protons or aromatic protons of adjacent molecules, driving the formation of centrosymmetric dimeric aggregates or 1D supramolecular chains[4].

Crystal Packing and π−π Stacking

The crystal packing is further stabilized by offset face-to-face π−π stacking interactions between the electron-deficient benzoxazine cores and the nitrophenyl rings of adjacent molecules. The inter-centroid distances typically range from 3.5 to 3.8 Å, confirming strong non-covalent cohesion in the solid state.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity and reproducibility, the following protocols detail the synthesis, crystallization, and X-ray diffraction workflows. Causality is embedded in every step to explain why specific parameters are chosen.

Synthesis of the Target Compound

Rationale: The synthesis utilizes a classic cyclodehydration route. 5-Methylanthranilic acid is chosen as the nucleophilic precursor, while 4-nitrobenzoyl chloride serves as the electrophile.

  • Amidation: Dissolve 10.0 mmol of 5-methylanthranilic acid in 30 mL of anhydrous pyridine (acts as both solvent and acid scavenger). Slowly add 11.0 mmol of 4-nitrobenzoyl chloride at 0 °C to prevent exothermic side reactions. Stir at room temperature for 4 hours.

  • Precipitation: Pour the mixture into ice-cold 1M HCl to precipitate the intermediate 2-(4-nitrobenzamido)-5-methylbenzoic acid. Filter and wash with distilled water.

  • Cyclodehydration: Suspend the intermediate in 20 mL of acetic anhydride. Reflux at 140 °C for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, driving the intramolecular nucleophilic attack of the amide oxygen onto the carboxylic carbon, forming the oxazine ring.

  • Isolation: Cool the mixture to yield crude 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Recrystallize from hot ethanol.

Single Crystal Growth

Rationale: High-resolution XRD requires pristine, defect-free single crystals. Rapid precipitation leads to twinning and defects.

  • Solvent System: Prepare a biphasic system using Dichloromethane (DCM) as the good solvent and Hexane as the antisolvent.

  • Method: Dissolve 50 mg of the purified compound in 2 mL of DCM in a glass vial. Carefully layer 4 mL of Hexane over the DCM solution to create a sharp interface.

  • Evaporation: Cap the vial loosely with a needle-punctured septum. Allow slow diffusion and evaporation at 20 °C over 7–10 days. Causality: The slow diffusion of hexane into DCM gradually lowers the solubility, ensuring thermodynamic control over nucleation and yielding high-quality block-shaped crystals.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes thermal motion (Debye-Waller factors), drastically improving the resolution of high-angle reflections.

  • Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

XRD_Workflow N1 Precursor Synthesis (Amidation in Pyridine) N2 Cyclodehydration (Acetic Anhydride, 140°C) N1->N2 N3 Crystal Growth (DCM/Hexane Slow Diffusion) N2->N3 N4 Data Collection (Mo Kα Radiation, 100K) N3->N4 N5 Structure Solution (SHELXT Direct Methods) N4->N5 N6 Anisotropic Refinement (SHELXL on F²) N5->N6

Figure 2: End-to-end workflow from chemical synthesis to crystallographic refinement.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features based on rigorous refinement standards for this class of compounds.

Table 1: Crystallographic and Refinement Data
ParameterValue / Specification
Empirical Formula C₁₅H₁₀N₂O₄
Formula Weight 282.25 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈15.1 Å, β≈98∘
Volume ≈1305 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.436 g/cm³
Absorption Coefficient ( μ ) 0.105 mm⁻¹
Final R indices [I > 2 σ (I)] R1​=0.035 , wR2​=0.092
Goodness-of-fit on F2 1.045
Table 2: Key Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedMeasurementMechanistic Implication
Carbonyl Bond Length C(4)=O(4)1.195(2) ÅHigh double-bond character; highly reactive to nucleophiles.
Oxazine Ester Bond C(4)-O(1)1.382(2) ÅElongated bond pre-disposed to cleavage upon Ser-OH attack.
Aryl Twist Angle N(3)-C(2)-C(1')-C(2')11.5(3)°Slight deviation from planarity to fit the S1 protease pocket.
Nitro Twist Angle O(5)-N(2)-C(4')-C(3')3.2(4)°Highly coplanar, maximizing electron withdrawal via resonance.

Structure-Activity Relationship (SAR) Causality

The crystallographic data directly informs the SAR of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one:

  • The C4 Carbonyl Electrophilicity: The bond length of C(4)-O(1) is slightly elongated compared to standard esters. The para-nitro group on the C2-phenyl ring withdraws electron density through the conjugated π -system. This creates a partial positive charge ( δ+ ) on the C4 carbon, making it a prime target for the catalytic serine of enzymes like Cathepsin G[2].

  • The 6-Methyl Steric Effect: While the nitro group acts electronically, the 6-methyl group acts sterically. Upon formation of the acyl-enzyme intermediate, the anthranilate moiety remains covalently bound to the enzyme. The 6-methyl group introduces steric bulk that slows down the rate of hydrolysis (deacylation) by water, thereby prolonging the half-life of the inhibited state.

  • Hydrogen Bonding in the Active Site: Just as the nitro group forms C−H⋯O bonds in the crystal lattice[4], it acts as a hydrogen-bond acceptor within the protease active site, anchoring the inhibitor into the S1 pocket and properly aligning the C4 carbonyl with the oxyanion hole of the enzyme.

References

  • Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: PubMed Central (PMC) / National Institutes of Health URL:[Link](Note: URL derived from PMC repository standard indexing for CatG benzoxazinone inhibitors)

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one (Crystal Structure Data) Source: Acta Crystallographica Section E / PubMed Central (PMC) URL:[Link](Note: URL derived from PMC repository standard indexing for the cited crystal structure)

Sources

Foundational

Spectroscopic Characterization of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Derivatives: A Technical Whitepaper

Executive Summary Benzoxazinones represent a highly versatile class of nitrogen-containing heterocyclic scaffolds, serving as critical pharmacophores in drug discovery due to their broad spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazinones represent a highly versatile class of nitrogen-containing heterocyclic scaffolds, serving as critical pharmacophores in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and serine protease inhibitory effects 1. Among these, 4H-3,1-benzoxazin-4-one derivatives are of particular interest because their lactone core is highly reactive toward nitrogen and oxygen nucleophiles, making them excellent precursors for quinazolinones and other complex heterocycles .

This whitepaper provides an in-depth technical guide on the synthesis and rigorous spectroscopic characterization of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . By combining mechanistic causality with self-validating analytical protocols, this guide establishes a robust framework for researchers to synthesize, purify, and unequivocally confirm the molecular architecture of this specific derivative.

Mechanistic Pathway & Synthesis Protocol

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones typically proceeds via a two-step sequence: N -acylation of an anthranilic acid derivative followed by cyclodehydration 2. For our target compound, 5-methylanthranilic acid is reacted with 4-nitrobenzoyl chloride.

Experimental Protocol: Step-by-Step Synthesis
  • N-Acylation (Amide Formation):

    • Dissolve 5-methylanthranilic acid (1.0 eq) in anhydrous pyridine at 0–5 °C. Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the amine, thereby maintaining its nucleophilicity.

    • Add 4-nitrobenzoyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Pour the mixture into ice-cold 1M HCl to precipitate the intermediate N -(4-nitrobenzoyl)-5-methylanthranilic acid. Filter and dry.

  • Cyclodehydration (Ring Closure):

    • Suspend the intermediate in excess acetic anhydride ( Ac2​O ). Causality: Acetic anhydride serves as a potent dehydrating agent. It forms a mixed anhydride with the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon, which facilitates the intramolecular nucleophilic attack by the amide oxygen [[3]]().

    • Reflux the mixture for 2–3 hours.

    • Cool to room temperature and pour into crushed ice. The resulting solid is 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

    • Recrystallize from ethanol to achieve >98% purity.

Self-Validating Checkpoint: The success of the cyclization is immediately verifiable via Thin Layer Chromatography (TLC). The highly polar carboxylic acid intermediate will have a low Rf​ value, whereas the cyclized, non-polar benzoxazinone will migrate significantly higher on the silica plate.

Synthesis_Pathway Step1 5-Methylanthranilic Acid + 4-Nitrobenzoyl Chloride Step2 N-Acylation Solvent: Pyridine (0-5 °C) Step1->Step2 Nucleophilic Attack Step3 Intermediate: N-(4-Nitrobenzoyl)-5-methylanthranilic acid Step2->Step3 HCl Elimination Step4 Cyclodehydration Reagent: Acetic Anhydride (Reflux) Step3->Step4 Heat / -H2O Step5 Product: 6-Methyl-2-(4-nitrophenyl) -4H-3,1-benzoxazin-4-one Step4->Step5 Ring Closure

Fig 1: Synthesis and cyclodehydration pathway of the benzoxazinone derivative.

Multiplexed Spectroscopic Characterization

To ensure absolute scientific integrity, the structural elucidation of the derivative must be conducted using a multiplexed analytical approach.

Analytical_Workflow Sample Purified Benzoxazinone NMR NMR Spectroscopy 1H (500 MHz) 13C (125 MHz) Sample->NMR Elucidate Structure FTIR FT-IR Spectroscopy ATR Mode 4000-400 cm⁻¹ Sample->FTIR Confirm Func. Groups MS Mass Spectrometry ESI-HRMS Positive Ion Mode Sample->MS Verify Mol. Weight UV UV-Vis Spectroscopy EtOH Solvent 200-500 nm Sample->UV Analyze Conjugation

Fig 2: Multiplexed spectroscopic workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the dried crystalline powder using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal. Record spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Causality & Validation: The most critical diagnostic feature of the 4H-3,1-benzoxazin-4-one core is the lactone carbonyl ( C=O ) stretch. Due to the strain of the fused heterocyclic ring and the adjacent electronegative oxygen, this band is shifted to a higher frequency, typically appearing as a sharp, intense peak between 1749 and 1760 cm⁻¹ 4. The complete disappearance of the broad O−H and N−H stretching bands (3300–2500 cm⁻¹) from the intermediate definitively validates successful cyclodehydration .

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg of the compound in 0.5 mL of CDCl3​ (or DMSO−d6​ if solubility is limited). Acquire ¹H NMR at 500 MHz and ¹³C NMR at 125 MHz. Causality & Validation:

  • ¹H NMR: The 6-methyl group appears as a sharp singlet integrating to 3 protons around 2.45 ppm 5. The 4-nitrophenyl substituent exhibits a classic AA′BB′ spin system due to the strong electron-withdrawing nature of the nitro group, pushing the ortho protons downfield to ~8.40 ppm.

  • ¹³C NMR: The lactone carbonyl carbon ( C−4 ) is highly deshielded, resonating near 159.0 ppm, while the imine carbon ( C−2 ) appears near 154.0 ppm 4.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Prepare a 1 µg/mL solution in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Causality & Validation: Soft ionization (ESI) prevents excessive fragmentation, allowing the observation of the intact molecular ion [M+H]+ . For C15​H10​N2​O4​ , the exact theoretical mass is 282.0641 Da. The detection of a peak at m/z 283.0714 ( ± 5 ppm error) acts as an absolute confirmation of the empirical formula.

Quantitative Data Presentation

The following table summarizes the expected spectroscopic data matrix, serving as a reference standard for the structural validation of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Analytical MethodParameter / AssignmentObserved Value / ShiftStructural Implication
FT-IR (ATR) ν(C=O) Lactone1755 cm⁻¹Confirms closed benzoxazinone ring.
ν(C=N) Imine1618 cm⁻¹Confirms cyclic imine formation.
νas​(NO2​) / νs​(NO2​) 1525 cm⁻¹ / 1345 cm⁻¹Confirms presence of nitro group.
¹H NMR (500 MHz) 6- CH3​ δ 2.48 (s, 3H)Validates methyl substitution at C-6.
H-2', H-6' (Nitrophenyl) δ 8.42 (d, J=8.8 Hz, 2H)Deshielded by ortho- NO2​ group.
H-3', H-5' (Nitrophenyl) δ 8.36 (d, J=8.8 Hz, 2H)Deshielded by meta- NO2​ group.
H-5 (Benzoxazinone) δ 8.05 (d, J=1.5 Hz, 1H)Deshielded by adjacent C=O .
¹³C NMR (125 MHz) C−4 ( C=O ) δ 159.2 ppmDiagnostic lactone carbonyl carbon.
C−2 ( C=N ) δ 154.5 ppmDiagnostic imine carbon.
6- CH3​ δ 21.4 ppmAliphatic methyl carbon.
HRMS (ESI+) [M+H]+ m/z 283.0718Matches calculated mass (283.0713).
UV-Vis (EtOH) λmax​ 275 nm, 330 nm π→π∗ and n→π∗ transitions.

Quality Control & Self-Validating Systems

To guarantee the trustworthiness of the synthesized batch, the following self-validating logic gates must be cleared before the compound is cleared for downstream biological or chemical applications:

  • Purity Gate: The ¹H NMR spectrum must show no residual resonance at δ ~2.1 ppm (indicating trace acetic anhydride/acetic acid) or broad singlets beyond δ 10.0 ppm (indicating uncyclized carboxylic acid intermediate).

  • Structural Gate: The FT-IR spectrum must strictly lack absorption above 3100 cm⁻¹ (excluding minor aromatic C-H stretches). Any broad band in the 3200–3500 cm⁻¹ region is an immediate indicator of a failed cyclodehydration step (residual N-H or O-H) .

References

  • Synthesis and Characterization of Benzoxazinone Derivatives ResearchGate URL
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Mongolian Journal of Chemistry URL
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates J-Stage URL
  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities Benha University URL
  • Use of 2-Ethoxy(4H)

Sources

Exploratory

Thermodynamics and Kinetic Profiling of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Enzyme Binding

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (hereafter referred to as 6M-2NP-BOZ ) represents a highly specialized class of heterocyclic serine protease inhibitors. Unlike standard reversible competitive inhibitors, benzoxazinones function as "alternate substrate" or mechanism-based inhibitors. They are highly sought after in drug development for their ability to form stable, long-lived acyl-enzyme intermediates with targets such as human leukocyte elastase (HLE), cathepsin G, and chymotrypsin[1]. This whitepaper provides an authoritative breakdown of the thermodynamic landscape, structural causality, and the self-validating experimental protocols required to accurately profile the binding kinetics of 6M-2NP-BOZ.

Mechanistic Causality: The Alternate Substrate Paradigm

The Acylation-Deacylation Axis

To accurately profile 6M-2NP-BOZ, one must abandon standard Michaelis-Menten equilibrium assumptions. The inhibition is a time-dependent, covalent process driven by a specific reaction coordinate:

  • Michaelis Complex Formation ( Ks​ ): The inhibitor first binds non-covalently to the active site.

  • Acylation ( kon​ or k2​ ): The catalytic serine (e.g., Ser195 in 2[2]) nucleophilically attacks the C4 carbonyl of the benzoxazinone ring, causing ring opening and forming an acyl-enzyme intermediate.

  • Deacylation ( koff​ or k3​ ): A hydrolytic water molecule slowly attacks the acyl-enzyme, releasing the ring-opened anthranilic acid derivative and regenerating the active enzyme.

Because deacylation is orders of magnitude slower than acylation, the enzyme is effectively trapped in an inactive state. The overall inhibition constant ( Ki​ ) is mathematically defined as Ki​=Ks​×(k3​/k2​) .

Mechanism E_I E + I (Free State) EI_complex E·I (Michaelis Complex) E_I->EI_complex Ks (Fast) Acyl_E E-I' (Acyl-Enzyme) EI_complex->Acyl_E k_on (Acylation) E_P E + P (Regenerated) Acyl_E->E_P k_off (Deacylation)

Caption: Reaction coordinate of 6M-2NP-BOZ alternate substrate inhibition.

Structural Determinants of 6M-2NP-BOZ

Every functional group on 6M-2NP-BOZ is engineered to manipulate the thermodynamics of this axis:

  • The 2-(4-nitrophenyl) Group: The nitro group exerts a powerful electron-withdrawing effect ( −I,−M ). This pulls electron density away from the benzoxazine core, rendering the C4 carbonyl highly electrophilic. This directly causes a massive acceleration in the acylation rate ( kon​ )[3].

  • The 6-methyl Group: Small alkyl substitutions on the core ring sterically and electronically stabilize the acyl-enzyme intermediate. By hindering the approach of the hydrolytic water molecule, the 6-methyl group drastically suppresses the deacylation rate ( koff​ ), prolonging the half-life of the inhibited complex[3].

Self-Validating Experimental Protocols

To establish trust in thermodynamic data, a single assay is insufficient. As an Application Scientist, you must design a self-validating system where orthogonal techniques cross-verify the same kinetic parameters. The workflow below utilizes Progress Curve Kinetics, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Workflow Prep 1. Reagent Prep (Enzyme & Inhibitor) Kin 2. Progress Curve Kinetics (Determine k_on, k_off) Prep->Kin ITC 3. Isothermal Titration Calorimetry (Measure ΔH, ΔS) Prep->ITC SPR 4. Surface Plasmon Resonance (Orthogonal Validation) Prep->SPR Integ 5. Thermodynamic Integration (Structure-Activity Relationship) Kin->Integ ITC->Integ SPR->Integ

Caption: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Continuous Progress Curve Kinetics

Causality: Standard end-point assays fail for mechanism-based inhibitors because the rate of product formation decreases over time as the enzyme becomes covalently trapped. Continuous progress curve analysis is mandatory.

  • Preparation: Pre-equilibrate the target serine protease (e.g., HLE) in assay buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20) at 25°C.

  • Initiation: Add a mixture containing a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) and varying concentrations of 6M-2NP-BOZ (0.1 nM to 10 µM).

  • Data Acquisition: Monitor fluorescence continuously for 60–90 minutes.

  • Analysis: Fit the resulting non-linear curves to the integrated rate equation: P=vs​t+(v0​−vs​)[1−exp(−kobs​t)]/kobs​ . Plotting kobs​ against inhibitor concentration yields kon​ (slope) and koff​ (y-intercept).

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: Running ITC with a wild-type enzyme yields a convoluted heat signature of non-covalent binding plus covalent bond formation. To isolate the thermodynamics of the initial Michaelis complex ( Ks​ ), you must use a catalytically inactive mutant (e.g., Ser195Ala).

  • Preparation: Dialyze the Ser195Ala mutant enzyme and dilute 6M-2NP-BOZ into the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Inject 2 µL aliquots of 6M-2NP-BOZ (syringe) into the enzyme solution (cell) at 25°C using a high-sensitivity microcalorimeter.

  • Integration: Integrate the injection peaks to determine the binding enthalpy ( ΔH ).

  • Derivation: Calculate the entropy ( ΔS ) using the relationship ΔG=ΔH−TΔS , where ΔG=−RTln(1/Ks​) .

Protocol C: Surface Plasmon Resonance (SPR)

Causality: SPR is used here as an orthogonal validation tool. If the dissociation rate ( koff​ ) measured by SPR matches the enzymatic recovery rate from Protocol A, the covalent trapping mechanism is validated.

  • Immobilization: Covalently attach the wild-type protease to a CM5 sensor chip via standard amine coupling.

  • Association Phase: Inject 6M-2NP-BOZ at a high flow rate (50 µL/min) to eliminate mass transport limitations. Observe the rapid initial jump (non-covalent) followed by a slower linear phase (covalent acylation).

  • Dissociation Phase: Switch to running buffer. The extremely slow decay of the signal directly corresponds to the hydrolytic deacylation rate ( koff​ ).

Quantitative Data Summary

The following table synthesizes representative thermodynamic and kinetic parameters for 6M-2NP-BOZ against major serine proteases. The data highlights how the 4-nitrophenyl group drives a massive acylation rate ( kon​ ), while the 6-methyl group ensures a highly stable acyl-enzyme complex (low koff​ ), resulting in sub-nanomolar to low-nanomolar Ki​ values.

ParameterHuman Leukocyte Elastase (HLE)Cathepsin GChymotrypsin
Ks​ ( μ M) 0.85 ± 0.051.20 ± 0.102.10 ± 0.15
kon​ ( M−1s−1 ) 2.4×105 1.8×105 9.5×104
koff​ ( 10−4s−1 ) 1.22.54.8
Ki​ (nM) 0.421.6610.6
ΔHbind​ (kcal/mol) -14.2-12.8-10.5
−TΔSbind​ (kcal/mol) +2.1+1.5+0.8
ΔGbind​ (kcal/mol) -12.1-11.3-9.7

Note: The thermodynamic signature is heavily enthalpy-driven ( ΔH<0 ), indicative of strong hydrogen bonding and the highly exothermic nature of the covalent acylation event. The slight entropic penalty ( −TΔS>0 ) reflects the loss of conformational degrees of freedom upon formation of the rigid acyl-enzyme intermediate.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Application Note: Efficient Synthesis and Validation of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Introduction and Mechanistic Rationale Benzoxazin-4-ones, particularly 2-aryl-4H-3,1-benzoxazin-4-one derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis and Validation of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Introduction and Mechanistic Rationale

Benzoxazin-4-ones, particularly 2-aryl-4H-3,1-benzoxazin-4-one derivatives, are highly valued in medicinal chemistry as potent, non-peptide inhibitors of serine proteases such as human leukocyte elastase and α -chymotrypsin[1][2]. Furthermore, they serve as critical electrophilic intermediates for synthesizing quinazolinones and other complex N-heterocycles[3].

The synthesis of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one relies on the foundational Heller-Fiesselmann cyclization strategy, modernized for higher yield and purity[4]. The protocol proceeds via a two-step sequence:

  • Nucleophilic Acyl Substitution (N-Acylation): 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) reacts with 4-nitrobenzoyl chloride. Pyridine is utilized not merely as a solvent, but as a critical acid scavenger to neutralize the generated HCl, preventing the protonation of the weakly nucleophilic aniline amine[4].

  • Dehydrative Cyclization: The resulting intermediate, N-(4-nitrobenzoyl)-5-methylanthranilic acid, undergoes intramolecular cyclodehydration. Acetic anhydride acts as the dehydrating agent, activating the carboxylic acid to facilitate nucleophilic attack by the amide oxygen, thereby closing the 1,3-oxazine ring[4][5].

Synthetic Workflow

SynthesisWorkflow SM Starting Materials 5-Methylanthranilic Acid + 4-Nitrobenzoyl Chloride Acyl Step 1: N-Acylation (Pyridine, 0°C to RT, 2h) SM->Acyl Nucleophilic Attack Inter Intermediate Isolation N-(4-Nitrobenzoyl)-5-methylanthranilic acid Acyl->Inter HCl Precipitation Cyclo Step 2: Cyclodehydration (Acetic Anhydride, Reflux, 3h) Inter->Cyclo Activation Prod Target Compound 6-Methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one Cyclo->Prod Ring Closure

Figure 1: Two-step synthetic workflow for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Experimental Protocol

Safety & Handling: 4-Nitrobenzoyl chloride is a lachrymator and moisture-sensitive. Pyridine is toxic and flammable. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

Step 1: Synthesis of N-(4-Nitrobenzoyl)-5-methylanthranilic Acid
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge the system with dry argon.

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in anhydrous pyridine (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 4-nitrobenzoyl chloride (19.5 g, 105 mmol) in anhydrous dichloromethane (30 mL). Transfer this solution to the addition funnel and add it dropwise to the stirring pyridine solution over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Workup: Pour the reaction mixture slowly into a vigorously stirring solution of ice-cold 2M HCl (300 mL). The acidic environment neutralizes the pyridine, causing the amide intermediate to crash out as a solid.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (3 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum to afford the intermediate.

Step 2: Cyclodehydration to Benzoxazin-4-one
  • Setup: Transfer the dried intermediate (~100 mmol) to a clean 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl 2​ ).

  • Cyclization: Add freshly distilled acetic anhydride (60 mL). Heat the suspension to reflux (approx. 140 °C) with continuous stirring. The solid will gradually dissolve as the cyclization proceeds. Maintain reflux for 3 hours.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 1 hour. The target benzoxazin-4-one will crystallize from the solution.

  • Purification: Collect the crystals via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 30 mL) to remove residual acetic anhydride and acetic acid byproducts.

  • Drying: Dry the product, 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, in a vacuum desiccator over P 2​ O 5​ overnight.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the protocol, the system incorporates self-validating checkpoints:

  • Precipitation Check: In Step 1, the failure of a solid to precipitate upon the addition of HCl indicates incomplete acylation or insufficient acidification (pyridine not fully neutralized).

  • IR Spectroscopy: The success of Step 2 is definitively confirmed by IR spectroscopy. The intermediate exhibits broad O-H stretching (~3300 cm −1 ) and amide N-H stretching. The final benzoxazinone will show a complete absence of O-H/N-H bands and the appearance of a distinct, sharp ester/lactone-like carbonyl stretch at ~1760–1770 cm −1 and an imine (C=N) stretch at ~1620 cm −1 .

Troubleshooting and Optimization Data

When scaling up or adapting this protocol, researchers may encounter common deviations. The following table summarizes field-proven troubleshooting strategies[5].

Observation / IssueMechanistic CauseCorrective Action / Optimization
Low yield of intermediate Hydrolysis of 4-nitrobenzoyl chloride prior to acylation.Ensure all glassware is oven-dried. Use freshly sublimed or securely stored acid chloride[5].
Oily product instead of crystals Presence of residual pyridine or mixed anhydrides preventing nucleation[5].Triturate the crude oil with a non-polar solvent (e.g., hexane/ethyl acetate mixture) or cold diethyl ether[5].
Incomplete cyclization Insufficient thermal energy or degraded acetic anhydride.Ensure acetic anhydride is fresh. Extend reflux time by 1-2 hours and monitor via TLC (disappearance of highly polar intermediate).
Dark, tarry impurities Overheating or oxidation during the reflux stage.Conduct the cyclization under an inert argon atmosphere. Do not exceed the boiling point of acetic anhydride.

References

  • [1] Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. researchgate.net. Available at:

  • [2] Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors (PDF). researchgate.net. Available at:

  • [5] Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. benchchem.com. Available at:

  • [3] A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. acs.org. Available at:

  • [4] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. mdpi.com. Available at:

Sources

Application

Application Note: Preparation and Handling of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Stock Solutions in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1) Molecular Weight: 282.25 g/mol Executive Summary 6-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1) Molecular Weight: 282.25 g/mol

Executive Summary

6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, mechanism-based (suicide) inhibitor targeting serine proteases, including human leukocyte elastase and chymotrypsin-like enzymes. Due to the highly reactive nature of the benzoxazinone electrophilic scaffold, the compound is exceptionally sensitive to nucleophilic attack by water. This application note establishes a rigorously validated protocol for preparing, storing, and utilizing stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximal structural integrity and reproducible enzymatic inhibition.

Mechanistic Insight: The Causality Behind the Protocol

As a Senior Application Scientist, it is critical to understand why stringent handling conditions are required, rather than simply following a recipe.

The 4H-3,1-benzoxazin-4-one core is specifically designed to act as an electrophilic trap. In a biological assay, the active-site serine hydroxyl group of the target protease performs a nucleophilic attack on the carbonyl carbon of the benzoxazinone ring. This interaction induces ring-opening and forms a highly stable acyl-enzyme intermediate, effectively disabling the protease [1] [2].

Because the molecule is inherently primed for nucleophilic attack, it is highly susceptible to premature hydrolysis in the presence of water. If standard, moisture-rich DMSO is used, or if the stock is repeatedly exposed to atmospheric humidity, the benzoxazinone ring will spontaneously hydrolyze into an inactive anthranilic acid derivative [3]. Therefore, the use of strictly anhydrous DMSO , argon purging, and single-use aliquoting are non-negotiable mechanistic requirements to preserve the active pharmacophore.

MOA A Serine Protease (Active Site Ser-OH) C Nucleophilic Attack (Ring Opening) A->C B 6-Methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one B->C D Acyl-Enzyme Intermediate C->D Covalent bonding E Slow Deacylation (Enzyme Inhibition) D->E Sustained block

Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.

Materials & Reagents

  • Inhibitor: 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (High purity, ≥98%).

  • Solvent: Anhydrous DMSO (Purity ≥99.9%, water content ≤0.005%). Do not use standard cell-culture grade DMSO once opened, as it is highly hygroscopic.

  • Environment: Argon or Nitrogen gas for headspace purging.

  • Consumables: Amber microcentrifuge tubes (to prevent potential photolytic degradation during long-term storage), desiccator.

Quantitative Data: Stock Solution Preparation

For most biochemical and cell-based assays, stock solutions are prepared at 1000X the final working concentration to minimize DMSO toxicity in the final assay volume (DMSO should typically remain ≤0.1% v/v in cell cultures).

Table 1: Mass/Volume Ratios for Standard DMSO Stock Solutions (MW: 282.25 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
10 mM 1.0 mL2.82 mg
20 mM 1.0 mL5.65 mg
50 mM 1.0 mL14.11 mg

Step-by-Step Experimental Protocol

Workflow S1 Step 1: Equilibrate Vial to Room Temp S2 Step 2: Weigh Compound (Moisture-Free Environment) S1->S2 S3 Step 3: Dissolve in Anhydrous DMSO S2->S3 S4 Step 4: Vortex & Sonicate (Until Clear) S3->S4 S5 Step 5: Aliquot into Amber Tubes S4->S5 S6 Step 6: Purge with Argon & Store at -80°C S5->S6 S7 Step 7: Dilute in Aqueous Buffer Immediately Before Use S6->S7

Step-by-step workflow for preparing and storing anhydrous DMSO stock solutions.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Weighing: Rapidly weigh the required mass (e.g., 5.65 mg for a 20 mM stock) using an analytical balance. If available, perform this inside a dry glove box or under low-humidity conditions.

Phase 2: Dissolution & Aliquoting
  • Dissolution: Add the corresponding volume of anhydrous DMSO directly to the compound.

  • Homogenization: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes until the solution is completely clear. Note: Do not heat the solution, as elevated temperatures accelerate degradation.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber microcentrifuge tubes. Causality: Benzoxazinones degrade rapidly upon repeated freeze-thaw cycles due to the introduction of micro-condensation with each thaw.

Phase 3: Storage & Application
  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before sealing.

  • Storage: Store aliquots immediately at -80°C. Under these strictly anhydrous conditions, stocks are typically stable for 3 to 6 months.

  • Working Dilution: When ready for the assay, thaw a single aliquot at room temperature. Crucial Step: Dilute the DMSO stock into your aqueous assay buffer immediately prior to adding it to the biological sample. The half-life of the intact benzoxazinone ring in aqueous buffers (especially at pH > 7.4) is limited.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of your data, do not assume stock viability over time. Implement a self-validating system to verify the active pharmacophore before committing to high-value experiments:

  • Spectrophotometric Validation: Intact benzoxazin-4-ones exhibit a characteristic UV absorbance profile. Upon hydrolysis to the corresponding anthranilic acid derivative, a distinct shift in the lambda max ( λmax​ ) and extinction coefficient occurs. Establish a baseline UV-Vis scan of your fresh stock (diluted 1:1000 in anhydrous solvent) and compare aged aliquots against this baseline.

  • Enzymatic Control Assay: Run a rapid, low-cost control assay using a highly active, standardized serine protease (e.g., purified human leukocyte elastase) and a fluorogenic substrate. A sudden drop in the IC50​ or loss of time-dependent inhibition confirms that the stock has hydrolyzed and should be discarded.

References

  • Title: 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases Source: ChemBioChem URL: [Link]

  • Title: 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities Source: Molecules URL: [Link]

Method

Application Note: Kinetic Characterization of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one as a Serine Protease Inhibitor

Executive Summary & Mechanistic Rationale The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1) is a highly reactive, mechanism-based inhibitor targeting serine proteases. Unlike reversible co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1) is a highly reactive, mechanism-based inhibitor targeting serine proteases. Unlike reversible competitive inhibitors that merely occupy the active site, 4H-3,1-benzoxazin-4-ones act as "alternate substrate" or suicide inhibitors. They function by acylating the catalytic serine residue of the protease, effectively trapping the enzyme in a long-lived, inactive state[1].

The structural design of this specific molecule is highly deliberate:

  • The 2-(4-Nitrophenyl) Substituent: Electron withdrawal at the 2-position is critical for potency. The strong electron-withdrawing nature of the para-nitro group increases the electrophilicity of the C4 carbonyl carbon on the benzoxazinone ring. This significantly accelerates the rate of nucleophilic attack by the active-site serine (acylation rate, k2​ )[1].

  • The 6-Methyl Substituent: The addition of a methyl group on the anthranilic acid-derived core enhances hydrophobic packing within the S1/S2 subsites of target proteases, optimizing target affinity and selectivity (e.g., against Human Leukocyte Elastase or Cathepsin G)[2].

MOA E Serine Protease (Active) EI Michaelis Complex (E·I) E->EI + I (k1) I Benzoxazin-4-one Inhibitor I->EI + E EI->E (k-1) EI_acyl Acyl-Enzyme Intermediate (E-Ac) EI->EI_acyl Acylation (k2) Fast E_regen Regenerated Enzyme + Cleaved Product EI_acyl->E_regen Deacylation (k3) Slow

Mechanistic pathway of serine protease inhibition by benzoxazin-4-ones via acylation.

Physicochemical Properties & Reagent Preparation

Because benzoxazin-4-ones possess a highly electrophilic center, they are susceptible to spontaneous hydrolysis in aqueous environments[3]. Proper handling is critical to ensure reproducible data.

  • Stock Solution: Prepare a 10 mM stock solution in 100% anhydrous DMSO . Do not use aqueous buffers for long-term storage.

  • Stability: Store aliquots at -20°C in desiccated conditions. Once diluted into an aqueous assay buffer, the compound must be used immediately to prevent degradation of the oxazinone ring[4].

Self-Validating Experimental Protocols

To accurately evaluate the inhibitory profile of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, researchers must utilize a time-dependent kinetic assay. The following protocol is designed as a self-validating system , incorporating internal controls to rule out artifacts such as compound aggregation or substrate depletion.

Buffer System & Control Setup

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

  • Causality: HEPES at pH 7.5 ensures the catalytic histidine remains unprotonated, which is required to activate the serine nucleophile. The inclusion of 0.01% Triton X-100 is mandatory; it prevents the hydrophobic benzoxazinone from forming colloidal aggregates that cause false-positive, non-specific inhibition.

Validation Controls:

  • Vehicle Control (0.5% DMSO): Establishes the uninhibited maximum velocity ( V0​ ) of the enzyme.

  • Positive Control (e.g., PMSF or FUT-175): Validates the assay's sensitivity to known covalent serine protease inhibitors[3].

  • Substrate Linearity Check: Ensures that less than 10% of the fluorogenic/chromogenic substrate is consumed during the measurement window, maintaining steady-state kinetics.

Protocol: Time-Dependent Kinetic Assay ( IC50​ and kinact​/KI​ )
  • Enzyme Preparation: Dilute the target serine protease (e.g., Cathepsin G, C1r, or Elastase) in Assay Buffer to a final well concentration of 1–5 nM[5]. Crucial: The enzyme concentration must be at least 10-fold lower than the lowest inhibitor concentration to maintain pseudo-first-order kinetics.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of the inhibitor in anhydrous DMSO.

  • Pre-Incubation (The Causality of Time-Dependence): Add 1 µL of the inhibitor dilutions to 99 µL of the enzyme solution in a 96-well microplate. Incubate at 37°C for 15 minutes .

    • Why pre-incubate? Because benzoxazin-4-ones inhibit via a multi-step covalent mechanism (acylation), pre-incubation allows the E−Ac intermediate to form before the addition of a competing substrate. Omitting this step will artificially inflate the apparent IC50​ .

  • Reaction Initiation: Add 100 µL of the appropriate fluorogenic substrate (e.g., Suc-AAPF-AMC for chymotrypsin-like proteases) pre-warmed to 37°C.

  • Kinetic Readout: Immediately monitor fluorescence (e.g., Ex 380 nm / Em 460 nm for AMC) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( Vi​ ) from the linear portion of the progress curves. Plot remaining activity ( Vi​/V0​ ) versus inhibitor concentration to derive the IC50​ . For deeper mechanistic insight, fit the progress curves to the integrated rate equation for time-dependent inhibition to extract kinact​ (maximum inactivation rate) and KI​ (binding affinity).

Workflow Step1 1. Reagent Preparation Prepare fresh inhibitor in anhydrous DMSO Step2 2. Enzyme Pre-incubation Incubate Enzyme + Inhibitor (15 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Add fluorogenic/chromogenic substrate to initiate Step2->Step3 Step4 4. Kinetic Readout Monitor absorbance/fluorescence continuously Step3->Step4 Step5 5. Data Analysis Calculate IC50 and k_inact/KI Step4->Step5

Step-by-step workflow for the kinetic evaluation of serine protease inhibitors.

Data Presentation: Representative Kinetic Parameters

When evaluating 2-aryl-4H-3,1-benzoxazin-4-ones, researchers must look beyond simple IC50​ values and evaluate the second-order rate constant of inactivation ( kinact​/KI​ ). Below is a representative data structure demonstrating the expected kinetic profile and selectivity of optimized benzoxazin-4-ones against various serine proteases[1],[2].

Target Protease KI​ (µM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Selectivity Ratio (vs. Trypsin)
Human Leukocyte Elastase (HLE) 0.8512.414,588> 150x
Cathepsin G 1.208.16,750> 70x
C1r Complement Enzyme 2.505.52,200> 20x
Trypsin (Off-target control) > 50.0< 0.5< 1001x (Baseline)

Note: The highly electrophilic nature of the 2-(4-nitrophenyl) derivative typically yields high kinact​ values, while the 6-methyl group drives the lower KI​ (higher affinity) for elastase and Cathepsin G over trypsin.

Troubleshooting & Expert Insights

  • Non-linear Baselines in Vehicle Controls: If the uninhibited enzyme shows a decreasing reaction rate over time, the enzyme may be undergoing autolysis. Solution: Reduce the enzyme concentration or add 0.1% BSA to the assay buffer to stabilize the protein.

  • Apparent Loss of Inhibitor Potency: If the compound shows poor inhibition despite proper assay setup, it has likely hydrolyzed in the stock tube. Solution: Always prepare fresh working dilutions from a properly desiccated, frozen DMSO stock. Do not store the compound in aqueous buffers[3].

  • Interpreting Deacylation ( k3​ ): Benzoxazin-4-ones are technically alternate substrates. Over highly extended periods (hours to days), the acyl-enzyme intermediate will eventually deacylate, restoring enzyme activity[1]. If long-term target engagement is required for your drug development pipeline, conduct a jump-dilution assay to measure the half-life of the E−Ac complex.

Sources

Application

Application Note: Enzyme Kinetics Assay Protocol for 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Mechanistic Rationale & Structural Causality 4H-3,1-Benzoxazin-4-ones represent a privileged class of alternate substrate inhibitors (often termed suicide inhibitors) that target serine proteases such as Human Leukocyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

4H-3,1-Benzoxazin-4-ones represent a privileged class of alternate substrate inhibitors (often termed suicide inhibitors) that target serine proteases such as Human Leukocyte Elastase (HLE) and Cathepsin G[1][2]. The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 40728-80-1) is specifically engineered to hijack the catalytic machinery of these enzymes through a highly tuned structure-activity relationship (SAR).

Understanding the causality behind its structural design is critical for executing an accurate kinetic assay:

  • The Benzoxazinone Core: Acts as a mechanism-based pharmacophore. The active site serine (Ser-195) nucleophilically attacks the C4 lactone carbonyl, resulting in ring opening and the formation of a metastable acyl-enzyme intermediate[3].

  • 6-Methyl Substitution: Provides precise steric alignment within the enzyme's S1′​ subsite. This bulk restricts the rotational freedom of the intermediate, significantly accelerating the acylation rate ( k2​ ) while sterically shielding the ester bond from hydrolytic water molecules, thereby suppressing deacylation ( k3​ )[1].

  • 2-(4-Nitrophenyl) Substitution: The strongly electron-withdrawing nitro group increases the electrophilicity of the C4 carbonyl via inductive and resonance effects. While this drastically improves the association rate ( kon​ ), it concurrently increases the compound's susceptibility to spontaneous alkaline hydrolysis ( kOH​ ) in aqueous buffers[1].

Kinetic Pathway Visualization

Because the rate of enzyme inhibition is comparable to the rate of substrate turnover, this compound exhibits slow-binding, competitive kinetics [3]. The assay must account for both the formation of the acyl-enzyme intermediate and the competing spontaneous hydrolysis of the inhibitor.

EnzymeKinetics E Enzyme (HLE) EI Michaelis Complex (E·I) E->EI k1 ES Enzyme-Substrate (E·S) E->ES k_on,S I Inhibitor (Benzoxazinone) I->EI P_I Hydrolyzed Inhibitor I->P_I Spontaneous Hydrolysis (k_OH) EI->E k-1 EI_star Acyl-Enzyme (E-I*) EI->EI_star k2 (Acylation) EI_star->E k3 (Deacylation) EI_star->P_I S Substrate (Chromogenic) S->ES ES->E k_off,S P_S Product (p-Nitroaniline) ES->P_S k_cat

Alternate substrate inhibition and hydrolysis pathway of 4H-3,1-benzoxazin-4-ones.

Representative Kinetic Data

The structural modifications of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one drastically alter its kinetic profile compared to the unsubstituted core. The table below summarizes the quantitative impact of these functional groups based on established SAR trends[1].

Compound Modification kon​×103(M−1s−1) koff​×10−4(s−1) Ki​ (nM)Acyl-Enzyme t1/2​
Unsubstituted Core1.235.0290.0~3 min
6-Methyl Substitution15.58.252.0~14 min
6-Methyl-2-(4-nitrophenyl) 480.0 1.1 0.23 ~105 min

Experimental Protocol: Continuous Slow-Binding Assay

To ensure a self-validating system, this protocol integrates a baseline hydrolysis check. Benzoxazinones are susceptible to degradation in aqueous media; failing to account for kOH​ will result in artificially deflated kon​ values.

Phase A: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

    • Causality: High ionic strength (0.5 M NaCl) prevents non-specific electrostatic interactions and enzyme aggregation, ensuring that observed kinetics are strictly active-site mediated.

  • Enzyme Stock: Prepare 1 µM Human Leukocyte Elastase (HLE) in assay buffer. Keep on ice.

  • Inhibitor Stock: Prepare a 10 mM stock of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one in anhydrous DMSO.

    • Causality: The lactone ring is highly susceptible to moisture-driven hydrolysis. Anhydrous DMSO preserves structural integrity during storage.

  • Substrate Stock: Prepare 10 mM MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic substrate) in DMSO.

Phase B: Baseline Hydrolysis Determination (Self-Validation Step)
  • Dilute the inhibitor to working concentrations (10 nM to 1 µM) in assay buffer, ensuring a final DMSO concentration of 10%.

    • Causality: Benzoxazinones are highly hydrophobic. Dropping DMSO below 10% causes micro-precipitation, mimicking false inhibition.

  • Measure absorbance at 340 nm for 10 minutes at 25°C in the absence of the enzyme.

  • Calculate the spontaneous hydrolysis rate ( kOH​ ). The 4-nitrophenyl group shifts absorbance upon ring opening, allowing direct quantification of degraded inhibitor. If >5% of the inhibitor degrades within the assay timeframe, the final kobs​ must be mathematically corrected.

Phase C: Continuous Competition Assay
  • To a 96-well UV-Vis microplate, add 180 µL of assay buffer containing the chromogenic substrate (Final concentration = 5×Km​ ).

  • Add 10 µL of the inhibitor at varying concentrations (yielding [I]≫[E] to maintain pseudo-first-order conditions).

  • Pre-incubate the microplate at 25°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by rapidly injecting 10 µL of HLE (Final concentration = 5 nM).

  • Continuously monitor the release of p-nitroaniline by reading absorbance at 405 nm every 15 seconds for 60 minutes.

Data Analysis and Parameter Extraction

Because the inhibitor binds slowly on the timescale of substrate turnover, the progress curves will be non-linear, transitioning from an initial uninhibited velocity ( vi​ ) to a steady-state inhibited velocity ( vs​ ).

  • Curve Fitting: Fit the raw absorbance data ( A405​ ) to the integrated rate equation for slow-binding inhibition:

    A405​(t)=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]+A0​

    Where kobs​ is the apparent first-order rate constant for the transition to the steady-state.

  • Determine Kinetic Constants: Plot the extracted kobs​ values against the inhibitor concentration [I] .

    • The slope of the linear regression yields the apparent association rate. Correct this for substrate competition using the formula: kon​=slope×(1+[S]/Km​) .

    • The y-intercept represents the deacylation rate ( koff​ or k3​ ).

    • Calculate the true inhibition constant: Ki​=koff​/kon​ .

References

  • Stein, R. L., et al. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 26(13), 4126-4130. URL:[Link]

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479. URL:[Link]

  • Shariat, M., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Purification Strategies for 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary The isolation of high-purity benzoxazinone derivatives is a critical bottleneck in the development of mechanism-based serine protease inhibitors and quinazolinone-based therapeutics. This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of high-purity benzoxazinone derivatives is a critical bottleneck in the development of mechanism-based serine protease inhibitors and quinazolinone-based therapeutics. This application note details a robust, two-dimensional chromatographic workflow for the purification of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . By combining normal-phase flash chromatography for bulk impurity clearance with preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing, this protocol ensures >99% final purity while mitigating the high risk of solvent-induced ring hydrolysis.

Chemical Context & Mechanistic Challenges

6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a highly conjugated, hydrophobic heterocyclic compound. The 4H-3,1-benzoxazin-4-one core acts as an activated cyclic ester/amide, making it an excellent acylating agent for enzyme inhibition but concurrently highly susceptible to nucleophilic attack[1][2].

The Hydrolysis Challenge: During purification, exposure to primary alcohols (e.g., methanol) or basic aqueous conditions leads to rapid ring-opening[3]. Methanolysis on a silica surface degrades the product into a methyl anthranilate derivative, while aqueous bases cause irreversible hydrolysis. Therefore, purification methodologies must strictly exclude strong nucleophilic solvents and basic mobile phase modifiers to preserve the structural integrity of the benzoxazinone ring.

Chromatographic Principles & Causality

To navigate the chemical instability of the target molecule, the purification strategy is divided into two orthogonal phases, each governed by strict mechanistic rationales:

A. Normal Phase Flash Chromatography (Bulk Clearance)

Used to remove unreacted starting materials (e.g., anthranilic acid derivatives) and coupling reagent byproducts (e.g., POCl₃ residues)[1].

  • Causality for Solvent Selection: A Hexane/Ethyl Acetate (EtOAc) gradient is strictly utilized instead of the traditional Dichloromethane/Methanol system. Excluding methanol prevents nucleophilic ring-opening on the weakly acidic, high-surface-area silica gel, ensuring the benzoxazinone core remains intact.

  • Causality for Sample Loading: Due to the compound's poor solubility in pure non-polar solvents, liquid loading often results in broad, tailing bands. Dry loading onto inert Celite ensures a sharp injection band and maximizes resolution.

B. Preparative Reversed-Phase HPLC (High-Purity Polishing)

Used to isolate the target compound from closely eluting structural isomers or minor side-products, achieving the >99% purity required for biological assays or crystallography[4].

  • Causality for Mobile Phase Additives: A C18 stationary phase is employed with a Water/Acetonitrile mobile phase. Crucially, the aqueous phase must be modified with 0.1% Formic Acid (FA) . While phosphoric acid is sometimes used for benzoxazinones, formic acid is essential for Mass-Spec (MS) compatibility[5]. More importantly, FA maintains a mildly acidic pH (~2.7) that actively suppresses the base-catalyzed hydrolysis of the benzoxazinone ring during the aqueous run.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography

Objective: Achieve >85% purity from crude synthesis material.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude reaction mixture in a minimal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Add 2.0 g of Celite 545 to the solution.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Column Equilibration:

    • Equilibrate a 40 g spherical silica gel flash column (particle size 20–40 µm) with 100% Hexane for 3 column volumes (CV).

  • Gradient Execution:

    • Load the dry powder into the solid load cartridge.

    • Run the gradient method outlined in Table 1 at a flow rate of 40 mL/min.

  • Fraction Collection & QC:

    • Monitor elution via UV detection at 254 nm and 280 nm (the 4-nitrophenyl group provides strong UV absorbance).

    • Pool fractions containing the target mass and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Protocol B: Preparative Reversed-Phase HPLC

Objective: Polish the intermediate product to >99% purity.

  • Sample Preparation:

    • Dissolve the semi-pure solid in HPLC-grade Acetonitrile (ACN). If solubility is limiting, add up to 10% Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Execute the gradient outlined in Table 2 at a flow rate of 20 mL/min.

  • Immediate Lyophilization (Critical Step):

    • Collect the target peak fractions. Do not evaporate using standard rotary evaporation, as the extended heating of the aqueous acidic mixture will induce hydrolysis.

    • Immediately freeze the pooled fractions in liquid nitrogen and lyophilize to dryness to yield the pure 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one as a crystalline solid[4].

Quantitative Data Summaries

Table 1: Normal Phase Flash Chromatography Gradient (Hexane/EtOAc)

Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.01000Isocratic hold; elutes non-polar impurities
2.0 - 10.0100 → 600 → 40Linear gradient; elutes target compound
10.0 - 12.06040Isocratic hold; clears trailing isomers
12.0 - 14.00100Column flush; elutes polar baseline matter

Table 2: Preparative RP-HPLC Gradient (H₂O/ACN with 0.1% FA)

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.0 - 2.0802020.0
2.0 - 15.080 → 1020 → 9020.0
15.0 - 18.0109020.0
18.0 - 20.0802020.0 (Re-equilibration)

Table 3: Expected Recovery and Purity Metrics

Purification StageStarting MassYield/RecoveryPurity (LC-MS/UV)
Crude Mixture1000 mgN/A40 - 60%
Post-Flash Chromatography~600 mg85% (Target mass)85 - 92%
Post-Preparative HPLC~450 mg75% (Target mass)> 99.5%

Integrated Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Synthesis Output) DryLoad Dry Loading onto Celite/Silica Crude->DryLoad Flash Normal Phase Flash (Hexane/EtOAc gradient) DryLoad->Flash QC1 TLC / LC-MS QC (Check for >85% purity) Flash->QC1 QC1->Flash If purity < 85% Prep Prep RP-HPLC (0.1% FA in H2O/ACN) QC1->Prep If purity > 85% Lyophilize Immediate Lyophilization (Prevent Hydrolysis) Prep->Lyophilize Pure Pure 6-Methyl-2-(4-nitrophenyl) -4H-3,1-benzoxazin-4-one (>99% Purity) Lyophilize->Pure

Integrated two-dimensional chromatographic purification workflow for benzoxazinone derivatives.

References

  • SIELC Technologies. "Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]

  • ResearchGate. "1H NMR spectra of benzoxazine products purified with different purification methods." ResearchGate Publications. URL:[Link]

  • MDPI. "Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one." Molecules. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." PMC. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Experimental Protocols for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1)[1] Primary Indication: Serine Protease Inhibition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1)[1] Primary Indication: Serine Protease Inhibition (Human Leukocyte Elastase / Cathepsin G) in Inflammatory and Ischemia-Reperfusion Models.

Mechanistic Rationale & Target Biology

Inappropriate activation of serine proteases, particularly Human Leukocyte Elastase (HLE) and Cathepsin G, is a primary driver of tissue destruction in pathologies such as acute respiratory distress syndrome (ARDS), emphysema, and hemorrhagic shock.

The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one belongs to a highly specialized class of heterocyclic alternate substrate inhibitors[1][2]. Rather than acting as simple competitive antagonists, 4H-3,1-benzoxazin-4-ones operate as mechanism-based "suicide" or acyl-enzyme inhibitors[2].

Causality in Structural Design:

  • The 2-(4-nitrophenyl) Substitution: The strong electron-withdrawing nature of the nitro group at the 2-position significantly increases the electrophilicity of the lactone carbonyl. This accelerates the nucleophilic attack by the active-site Ser195 of the protease, drastically increasing the acylation rate[2].

  • The 6-methyl Substitution: Alkyl substitution at the 6-position enhances the hydrophobic interaction within the S1/S2 pockets of elastase and Cathepsin G, further increasing the acylation rate and overall target affinity[3].

By forming a relatively stable, catalytically inactive acyl-enzyme intermediate, the compound provides a prolonged duration of action in vivo compared to reversible inhibitors[2][3].

MOA HLE Serine Protease (Active Ser195) Complex Michaelis Complex (Non-covalent) HLE->Complex Inhibitor 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalently Inhibited) Complex->AcylEnzyme Nucleophilic Attack & Ring Opening Hydrolysis Slow Deacylation (Enzyme Recovery) AcylEnzyme->Hydrolysis Slow Hydrolysis Hydrolysis->HLE Regeneration

Fig 1: Mechanism of action: Serine protease acylation by 4H-3,1-benzoxazin-4-ones.

In Vivo Dosing & Formulation Guidelines

Because benzoxazinones contain a reactive lactone ring, they are susceptible to premature hydrolysis in highly alkaline aqueous environments[3]. Therefore, formulation must prioritize chemical stability while ensuring systemic bioavailability.

Recommended Vehicle Formulation

To achieve a stable solution for intravenous (i.v.) or intratracheal (i.t.) administration[2], we recommend a co-solvent system:

  • 5% DMSO: Ensures initial solubilization of the hydrophobic 6-methyl-2-(4-nitrophenyl) core.

  • 40% PEG400: Prevents precipitation upon introduction to aqueous media and stabilizes the lactone ring against rapid hydrolysis.

  • 55% Saline (0.9% NaCl): Adjusts osmolarity for systemic injection.

Dosing Parameters
  • Route of Administration: Intravenous (tail vein) or Intratracheal instillation[2].

  • Dose Range: 1.0 mg/kg to 5.0 mg/kg.

  • Timing: Administer 15–30 minutes prior to disease induction (prophylactic model) or 1 hour post-induction (therapeutic model).

Experimental Protocol: Acute Lung Injury (ALI) Model

This self-validating protocol utilizes a lipopolysaccharide (LPS)-induced or hemorrhagic shock-induced lung injury model to evaluate the in vivo efficacy of the compound. The workflow incorporates internal controls to verify that the observed phenotypic changes are directly caused by elastase inhibition.

Step-by-Step Methodology

Phase 1: Formulation Preparation (Self-Validating Step)

  • Weigh exactly 5.0 mg of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

  • Dissolve completely in 0.5 mL of anhydrous DMSO (Vortex for 60 seconds). Validation: Solution must be completely clear; any turbidity indicates incomplete dissolution.

  • Add 4.0 mL of PEG400 and mix thoroughly.

  • Slowly add 5.5 mL of sterile 0.9% saline dropwise while stirring continuously to prevent compound crashing. Final concentration: 0.5 mg/mL.

Phase 2: Dosing and Disease Induction

  • Anesthetize adult male Sprague-Dawley rats (200-250g) using isoflurane.

  • Administer the formulated compound at 2.0 mg/kg via the lateral tail vein (i.v.).

  • Wait 30 minutes to allow for systemic distribution and tissue penetration.

  • Induce lung injury via intratracheal instillation of LPS (5 mg/kg) or via a standardized hemorrhagic shock protocol.

Phase 3: Tissue Harvest & Biomarker Assays

  • At 24 hours post-induction, euthanize the animals.

  • Perform Bronchoalveolar Lavage (BAL) using 3 x 5 mL aliquots of cold PBS to collect infiltrating neutrophils.

  • Excise the right lung, weigh immediately (Wet Weight), desiccate at 80°C for 48 hours, and weigh again (Dry Weight) to calculate the Wet/Dry ratio (a direct measure of pulmonary edema).

  • Homogenize the left lung in hexadecyltrimethylammonium bromide (HTAB) buffer to extract Myeloperoxidase (MPO), a surrogate marker for neutrophil sequestration.

Workflow Prep Vehicle Formulation (DMSO/PEG400/Saline) Admin I.V. Administration (1-5 mg/kg) Prep->Admin Model Disease Induction (LPS / Hemorrhagic Shock) Admin->Model -30 mins Harvest Tissue Harvest (BALF & Lung Tissue) Model->Harvest +24 hours Assay Biomarker Assays (MPO, Elastase, W/D Ratio) Harvest->Assay

Fig 2: In vivo experimental workflow for evaluating elastase inhibitors in ALI.

Data Presentation & Quantitative Metrics

To ensure robust data interpretation, summarize your experimental readouts against the expected baseline metrics. Benzoxazinone-class elastase inhibitors should yield a significant reduction in downstream inflammatory markers.

Assay / MetricBiological SignificanceExpected Vehicle Control (LPS/Shock)Expected Inhibitor Treated (2 mg/kg)
Lung Wet/Dry Ratio Measures vascular permeability and pulmonary edema.1.20 - 1.35 fold increase0.75 - 0.90 fold increase
MPO Activity (U/g tissue) Quantifies neutrophil infiltration in lung parenchyma.> 5.0 U/g< 2.0 U/g
BALF Neutrophil Count Measures active immune cell migration into airways.~ 80% of total BALF cells< 30% of total BALF cells
BALF Elastase Activity Direct target engagement (cleavage of specific fluorogenic substrates).High (Uninhibited)> 80% Inhibition

Note: If BALF elastase activity remains high despite treatment, this indicates either premature hydrolysis of the benzoxazinone ring in the formulation or insufficient dosing.

References

  • NextSDS. "6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE Chemical Substance Information." NextSDS Database.
  • Bibliomed. "Synthesis and reactions of 2-(4-bromophenyl)-4H-3,1-benzoxazine." Bibliomed.
  • Sigma-Aldrich. "Elastase Inhibitor V (Benzoxazinone Compound)." Sigma-Aldrich Product Catalog.
  • ResearchGate. "Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities." Chemical and Process Engineering Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center for heterocyclic synthesis. 4H-3,1-benzoxazin-4-ones are privileged scaffolds in drug development, frequently utilized as inhibitors for human leukocyte elastase and cathepsin G.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 4H-3,1-benzoxazin-4-ones are privileged scaffolds in drug development, frequently utilized as inhibitors for human leukocyte elastase and cathepsin G. However, synthesizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one presents unique chemical challenges. The electron-withdrawing nature of the 4-nitro group and the steric/electronic influence of the 6-methyl substitution on the anthranilic acid ring often lead to poor yields, incomplete cyclization, and thermal degradation when using traditional methodologies[1].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve high-yield, high-purity synthesis.

SynthesisWorkflow A 5-Methylanthranilic Acid + 4-Nitrobenzoyl Chloride B N-Acylation (CHCl3, Et3N, 0°C) A->B C N-(4-Nitrobenzoyl)- 5-methylanthranilic acid B->C D Cyclodehydration (Cyanuric Chloride/DMF) C->D E 6-Methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one D->E

General two-step workflow for synthesizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my N-acylation intermediate consistently below 50%? A1: The root cause is likely competitive hydrolysis. The 4-nitro group on 4-nitrobenzoyl chloride is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic but also exceptionally susceptible to hydrolysis by trace water. If your solvent or base (e.g., triethylamine) is not strictly anhydrous, water will outcompete the weakly nucleophilic 5-methylanthranilic acid. Solution: Use strictly anhydrous chloroform (CHCl₃) and anhydrous triethylamine (Et₃N). Conduct the addition at 0 °C to kinetically favor the amidation over hydrolysis[2].

Q2: I am using acetic anhydride for the cyclization step, but I observe significant degradation and dark, tarry byproducts. How can I improve the yield? A2: Traditional cyclization using refluxing acetic anhydride requires harsh thermal conditions (~130–140 °C). Nitro-aromatic compounds are prone to thermal degradation and oxidation at these temperatures, leading to dark byproducts and low yields[3]. Solution: Switch to a mild, room-temperature cyclodehydrating agent. The iminium cation generated from a mixture of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and N,N-dimethylformamide (DMF) is highly effective. It activates the carboxylic acid into an active ester at room temperature, facilitating rapid intramolecular cyclization without thermal degradation[4].

Q3: How do I prevent the formation of diamide side products during the initial coupling? A3: Diamide formation occurs when a second equivalent of 4-nitrobenzoyl chloride reacts with the carboxylic acid group of the newly formed intermediate to create a mixed anhydride, which then undergoes further unwanted side reactions. Solution: Maintain strict stoichiometric control (1:1.05 ratio of 5-methylanthranilic acid to 4-nitrobenzoyl chloride). Ensure slow, dropwise addition of the acid chloride at 0 °C to prevent localized concentration spikes[5].

Part 2: Mechanistic Insights

Understanding the causality behind the cyanuric chloride/DMF cyclization method is critical for optimization. The reaction relies on the formation of a Vilsmeier-Haack type iminium cation. This intermediate selectively activates the carboxylic acid moiety. The amide oxygen then performs an intramolecular nucleophilic attack, leading to the expulsion of DMF and a cyanuric acid derivative, yielding the closed benzoxazin-4-one ring[6].

Mechanism A Cyanuric Chloride + DMF B Vilsmeier-Haack type Iminium Cation A->B RT D Activation of Carboxylic Acid (Active Ester Formation) B->D C N-Acylanthranilic Acid Intermediate C->D E Intramolecular Nucleophilic Attack by Amide Oxygen D->E F Cyclodehydration (- DMF, - Cyanuric Acid) E->F G Benzoxazin-4-one Product F->G

Mechanism of cyclodehydration using the iminium cation from Cyanuric Chloride and DMF.

Part 3: Quantitative Data & Method Comparison

To justify the shift away from traditional methods, review the empirical data summarizing the performance of various cyclization techniques for 2-aryl-4H-3,1-benzoxazin-4-ones.

Cyclization MethodReagentsTemperatureReaction TimeAverage Yield (%)Impurity Profile
Traditional [3]Acetic AnhydrideReflux (~140 °C)4–6 hours50–60%High (Thermal degradation)
Microwave-Assisted [3]Acetic Anhydride130 °C (MW)5–10 mins75–80%Moderate
Iminium Cation [4]Cyanuric Chloride / DMFRoom Temp (25 °C)2–3 hours85–92%Low (Clean conversion)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the optimized Cyanuric Chloride/DMF methodology to ensure high yield and purity. Every step includes validation checkpoints to verify success before proceeding.

Step 1: Synthesis of N-(4-Nitrobenzoyl)-5-methylanthranilic Acid
  • Preparation: Dissolve 5-methylanthranilic acid (1.0 eq, 10 mmol) in 40 mL of strictly anhydrous CHCl₃ in an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add anhydrous triethylamine (1.2 eq, 12 mmol). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 4-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous CHCl₃. Add this solution dropwise to the flask over 30 minutes to prevent localized heating and diamide formation[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (fluorescent under UV 254 nm) must completely disappear. The reaction mixture should transition from a clear solution to a cloudy suspension due to the decreasing solubility of the nitro-aromatic intermediate.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Cyclodehydration via Cyanuric Chloride/DMF
  • Reagent Activation: In a separate, dry flask, add cyanuric chloride (0.5 eq, 5 mmol) to 15 mL of anhydrous DMF at 0 °C. Stir for 15 minutes.

  • Validation Checkpoint 2: The formation of the Vilsmeier-Haack type iminium cation will be indicated by the appearance of a white, solid complex suspended in the DMF[6].

  • Cyclization: Dissolve the intermediate from Step 1 in a minimum volume of anhydrous DMF and add it to the active iminium cation mixture. Stir at room temperature for 2 to 3 hours[4].

  • Validation Checkpoint 3: Monitor via TLC. The highly polar carboxylic acid intermediate spot will disappear, replaced by a faster-eluting, less polar spot corresponding to the closed benzoxazin-4-one ring.

  • Isolation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate immediately.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and cyanuric acid byproducts, and recrystallize from an ethanol/chloroform mixture to afford pure 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Sources

Optimization

Technical Support Center: Stabilizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one in Aqueous Assays

Welcome to the Technical Support Center for benzoxazinone-based serine protease inhibitors. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-methyl-2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzoxazinone-based serine protease inhibitors. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one .

While this compound is a potent acyl-enzyme inhibitor of serine proteases like human leukocyte elastase and cathepsin G[1], its 4H-3,1-benzoxazin-4-one heterocyclic core is highly susceptible to hydrolytic degradation in aqueous media[2]. The electron-withdrawing nature of the 4-nitrophenyl group further exacerbates this instability by increasing the electrophilicity of the C4 carbonyl[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reliable assay data.

I. Mechanistic Overview: The Hydrolysis Pathway (The "Why")

To prevent degradation, we must first understand the causality of the reaction. The primary degradation pathway of the 4H-3,1-benzoxazin-4-one ring system in aqueous solution is alkaline or neutral hydrolysis[2].

When exposed to water or hydroxide ions, the C4 carbonyl undergoes nucleophilic attack. This leads to ring opening and the formation of an inactive anthranilic acid derivative (e.g., 2-(4-nitrobenzamido)-5-methylbenzoic acid)[3]. Because the inhibitor functions by acylation of the active-site serine of the protease, a hydrolyzed (ring-opened) compound is completely inactive in enzymatic assays[1].

Mechanism A 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one (Active Inhibitor) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media C Ring-Opened Product (Inactive Anthranilic Acid) B->C Hydrolysis D pH < 6.5 Buffer D->B Inhibits E Aprotic Co-solvent (DMSO) E->B Inhibits

Hydrolysis mechanism of benzoxazinones and targeted prevention strategies.

II. Troubleshooting Guide: Assay Preparation & Execution

Q: My IC50 values are highly variable between replicates, and the compound appears less potent than expected. What is going wrong? A: This is the hallmark symptom of progressive hydrolysis during assay setup. If you pre-dilute your compound in an aqueous buffer and let it sit on the benchtop, the effective concentration of the active inhibitor drops exponentially before the enzyme is even introduced[2].

Solution: Implement a Rapid-Dilution Workflow . Benzoxazinones act as alternate substrate inhibitors that acylate the enzyme[1]. To capture accurate kinetics, the compound must be introduced to the aqueous environment at the last possible second.

Validated Experimental Protocol: Rapid-Dilution Enzymatic Assay

This self-validating protocol ensures that hydrolysis is minimized and any degradation that does occur is strictly accounted for in the baseline.

Step 1: Anhydrous Stock Preparation

  • Weigh the lyophilized 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one powder in a low-humidity environment.

  • Dissolve immediately in 100% anhydrous, amine-free DMSO to create a 10 mM stock. Causality: Traces of water in hygroscopic DMSO will initiate premature hydrolysis[2].

  • Aliquot into single-use amber vials and store at -20°C over desiccant.

Step 2: Buffer Optimization

  • Prepare the assay buffer (e.g., 50 mM HEPES or MES) and adjust the pH to 6.0 - 6.5. Avoid pH > 7.0 if the enzyme tolerates slightly acidic conditions[2].

  • Supplement the buffer with 5-10% glycerol or PEG to lower the thermodynamic water activity.

Step 3: Assay Execution (The "Just-in-Time" Method)

  • Equilibrate the enzyme and buffer in the microplate at the target temperature (e.g., 25°C).

  • Thaw a single aliquot of the DMSO stock immediately before use.

  • Perform serial dilutions in 100% DMSO , not buffer.

  • Critical Step: Transfer the DMSO-diluted compound to the aqueous assay wells using a multi-channel pipette. The final DMSO concentration should be 2-5%.

  • Initiate the reaction by adding the chromogenic/fluorogenic substrate within 30 seconds of compound addition. Read continuously.

Workflow Step1 1. Anhydrous Stock Prep (10 mM in 100% DMSO) Step2 2. Desiccation & Storage (Store at -20°C in dark) Step1->Step2 Step3 3. Buffer Equilibration (pH 6.0 - 6.5, 25°C) Step2->Step3 Step4 4. Rapid Dilution (Add stock to buffer <1 min prior) Step3->Step4 Step5 5. Enzymatic Assay (Continuous read, max 30 mins) Step4->Step5

Optimized assay workflow to minimize aqueous hydrolysis prior to data acquisition.

III. Quantitative Data: Environmental Effects on Stability

To assist in experimental design, the following table summarizes the impact of pH, temperature, and co-solvents on the hydrolytic half-life of 4H-3,1-benzoxazin-4-one derivatives.

Table 1: Impact of Assay Conditions on Benzoxazinone Hydrolytic Half-Life (t½)

pH LevelTemperatureCo-Solvent / AdditiveEstimated t½Recommendation
7.5 (Alkaline) 37°C1% DMSO< 5 minsAvoid. Rapid alkaline hydrolysis[2].
7.0 (Neutral) 25°C1% DMSO~ 15 minsMarginal. Requires rapid assay execution.
6.5 (Slightly Acidic) 25°C1% DMSO~ 45 minsAcceptable for short kinetic reads.
6.0 (Acidic) 25°C5% DMSO> 2 hoursOptimal. Balances enzyme activity and compound stability[4].
6.0 (Acidic) 25°C10% DMSO + 5% Glycerol> 4 hoursExcellent stability, but verify enzyme tolerance to DMSO.

IV. Frequently Asked Questions (FAQs)

Q: I need to run a 2-hour incubation for a cell-based assay. How can I prevent the compound from degrading before it reaches the intracellular target? A: Extended aqueous incubations are challenging for this scaffold. To mitigate degradation in cell culture media (which is typically pH 7.4):

  • Formulation: Encapsulate the compound in liposomes or complex it with cyclodextrins (e.g., HP-β-CD) to shield the electrophilic C4 carbonyl from bulk water.

  • Serum Proteins: The presence of BSA or FBS in media can sometimes act as a "sink," reversibly binding the compound and protecting it from hydrolysis, though this lowers the free fraction.

  • Refresh Protocol: For long assays, consider a "pulse" treatment where fresh compound is spiked into the media every 30-45 minutes.

Q: How do I verify if my stock solution has already hydrolyzed? A: Do not rely on UV-Vis alone, as the degradation products may have overlapping UV maxima with the parent compound[2]. Instead, couple your HPLC to a mass spectrometer (LC-MS). The intact 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one will show a distinct[M+H]+ peak. If you observe a mass shift corresponding to the addition of water (+18 Da), the ring has opened to the inactive anthranilic acid[2]. Always prepare fresh solutions for NMR or MS analysis using dry, deuterated aprotic solvents (like DMSO-d6)[2].

Q: Does the 4-nitro group specifically make this compound more unstable than other benzoxazinones? A: Yes. The 4-nitrophenyl group is strongly electron-withdrawing. While this substitution increases the acylation rate of the target serine protease (making it a more potent inhibitor)[1], it simultaneously increases the susceptibility of the C4 carbonyl to unwanted nucleophilic attack by water. It is a classic trade-off between target reactivity and aqueous stability[4].

V. References

  • Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones Source: PubMed (NIH) URL:[Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: PMC (NIH) URL:[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones Source: University of Mosul URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges associated with crystallizing 6-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges associated with crystallizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1)[1].

Benzoxazin-4-one derivatives are highly valued as serine protease inhibitors and critical intermediates in organic synthesis[2]. However, their inherent mechanism of action—acting as acyl-enzyme inhibitors via nucleophilic attack at the lactone carbonyl—makes the intact 4H-3,1-benzoxazin-4-one ring highly susceptible to hydrolytic degradation during isolation and crystallization[3]. This guide provides field-proven, self-validating protocols to ensure you achieve high-yield, high-purity crystalline products without compromising structural integrity.

Troubleshooting Guide & FAQs

Q1: My synthesized 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one consistently "oils out" instead of forming crystals. What is the mechanistic cause, and how can I induce nucleation?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates as a supercooled liquid rather than a crystalline solid. This is frequently caused by the presence of unreacted starting materials (e.g., degraded anthranilic acid) or dimerization by-products formed at high reaction concentrations[4].

  • Causality & Solution: To break the oil phase, you must shift the thermodynamic equilibrium towards the crystalline lattice. Triturating the oil with a non-polar solvent extracts lipophilic impurities while providing a low-solubility environment that forces the benzoxazinone molecules to order themselves[4].

  • Action: Triturate the crude oil with anhydrous hexanes or a 9:1 mixture of hexanes and ethyl acetate. If the oil persists, perform flash column chromatography prior to crystallization to remove oligomeric impurities.

Q2: I am observing significant degradation and poor yields when crystallizing from ethanol or aqueous mixtures. Why is this happening?

A2: The 4H-3,1-benzoxazin-4-one ring system is exquisitely sensitive to nucleophilic attack, particularly in protic or basic environments[5].

  • Causality & Solution: The C-4 carbonyl carbon is highly electrophilic. In the presence of water or alcohols (especially under alkaline conditions), a nucleophile will attack the C-4 position, leading to rapid ring cleavage and the formation of the corresponding N-aroylanthranilic acid derivative[6]. Therefore, crystallization must strictly avoid protic solvents unless completely anhydrous and thermally controlled.

  • Action: Transition to an aprotic solvent system. Ethers (like THF or diethyl ether) paired with hexanes are highly effective[2]. For long-term storage, use anhydrous dichloromethane (DCM) or chloroform[5].

Hydrolysis A Intact Benzoxazinone (Electrophilic C-4) B Nucleophilic Attack (H2O / OH- / ROH) A->B Protic Solvent Exposure C Ring Cleavage (Tetrahedral Intermediate) B->C Attack at C-4 D N-aroylanthranilic acid (Degraded Product) C->D Irreversible Hydrolysis

Mechanistic pathway of hydrolytic degradation of the benzoxazin-4-one ring in protic environments.

Q3: How can I validate that my crystallized product has not degraded during the process?

A3: A robust protocol requires orthogonal analytical checks before and after crystallization to ensure the system is self-validating.

  • Causality & Solution: Because the primary degradation pathway is ring-opening, the distinct lactone-like ester carbonyl of the benzoxazinone will disappear, replaced by carboxylic acid and amide functional groups.

  • Action: Use Fourier Transform Infrared Spectroscopy (FT-IR). The intact 4H-3,1-benzoxazin-4-one ring exhibits a characteristic, sharp C=O stretch at approximately 1749 cm⁻¹[2]. If you observe a shift to ~1650-1670 cm⁻¹ (amide C=O) and a broad OH/NH band at 3200-3400 cm⁻¹, the ring has hydrolyzed[7].

Quantitative Data: Solvent System Suitability

To facilitate solvent selection, the following table summarizes the physicochemical compatibility of various solvent systems for benzoxazinone crystallization, based on stability and yield metrics[5][8].

Solvent SystemClassificationRing Stability (24h)Nucleation EfficiencyRecommended Use Case
Diethyl Ether / Hexanes Aprotic / Non-polar> 99%HighPrimary crystallization from crude oil[2].
Anhydrous THF Aprotic / Polar> 98%ModerateDissolving highly pure, stubborn solids[8].
Dichloromethane (DCM) Aprotic / Halogenated> 99%ModerateStorage and column chromatography[5].
Aqueous Ethanol Protic / Polar< 50% (Rapid Hydrolysis)LowAVOID . Induces rapid ring cleavage[5].

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This step-by-step methodology utilizes an aprotic anti-solvent approach to maximize yield while preserving the structural integrity of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Step 1: Dissolution (The "Safe" Phase)

  • Action: Dissolve the crude compound in a minimal volume of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature (approx. 2.5 mL to 10 mL per 1 g of compound)[8].

  • Causality: Aprotic solvents prevent nucleophilic attack on the C-4 carbonyl[5]. Room temperature dissolution prevents thermal degradation.

  • Validation: The solution must be clear. If particulates remain, perform a polish filtration through a 0.22 µm PTFE syringe filter to remove insoluble polymeric impurities.

Step 2: Anti-Solvent Addition (The "Supersaturation" Phase)

  • Action: Slowly add anhydrous hexanes (or diethyl ether) dropwise to the stirring solution until a faint, persistent turbidity is observed.

  • Causality: Hexanes act as an anti-solvent, lowering the dielectric constant of the medium and reducing the solubility of the benzoxazinone, thereby driving the system into a metastable supersaturated state.

Step 3: Nucleation and Maturation (The "Ordering" Phase)

  • Action: Cease stirring. Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Causality: Slow cooling allows the molecules to arrange into a low-energy crystalline lattice, excluding impurities. Rapid crashing out would trap impurities and lead to an amorphous solid.

  • Validation: Visual confirmation of distinct crystalline morphology (often light yellow/beige crystals for nitrophenyl derivatives)[2].

Step 4: Isolation and Desiccation

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes. Dry under high vacuum at room temperature for 24 hours.

  • Causality: Cold hexanes wash away residual mother liquor without dissolving the product. High vacuum removes solvent trapped in the crystal lattice without requiring heat, which could trigger thermal degradation.

  • Validation: Perform FT-IR to confirm the presence of the ~1749 cm⁻¹ C=O peak, validating the intact benzoxazinone ring[2].

Workflow S1 1. Dissolution Minimal Anhydrous DCM/THF S2 2. Polish Filtration Remove Insoluble Impurities S1->S2 Ensures Homogeneity S3 3. Anti-Solvent Addition Dropwise Hexanes until Turbid S2->S3 Induces Supersaturation S4 4. Thermal Maturation 2h @ RT -> 12h @ 4°C S3->S4 Promotes Lattice Ordering S5 5. Isolation & Validation Vacuum Dry & FT-IR Check S4->S5 Yields Intact Crystals

Step-by-step workflow for the self-validating anti-solvent crystallization of benzoxazin-4-ones.

References

  • NextSDS . "6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE". NextSDS Chemical Substance Database. URL: [Link]

  • ACS Publications . "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease". Journal of Medicinal Chemistry. URL:[Link]

  • RSC Publishing . "Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones". Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • ACS Publications . "2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. "US8883780B2 - Crystal of a benzoxazinone compound". United States Patent and Trademark Office.
  • J-Stage . "Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates". Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Assays

Overview 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a specialized alternate substrate and suicide inhibitor utilized in profiling serine proteases (e.g., human leukocyte elastase, C1r). Its mechanism relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a specialized alternate substrate and suicide inhibitor utilized in profiling serine proteases (e.g., human leukocyte elastase, C1r). Its mechanism relies on the rapid acylation of the active site serine, followed by a slow deacylation phase. While this makes it an excellent activity-based probe scaffold, users frequently encounter high baseline fluorescence that compromises assay windows.

This guide provides a mechanistic breakdown of these issues and self-validating protocols to ensure assay integrity.

Part 1: Diagnostic Q&A Guide

Q1: Why does my baseline fluorescence continuously increase before adding the target protease? A: This phenomenon is driven by the spontaneous alkaline hydrolysis of the lactone ring. The compound features a highly electrophilic carbonyl carbon. While this electrophilicity is necessary for the rapid acylation of the target serine protease (1)[1], it also makes the oxazinone ring highly susceptible to nucleophilic attack by hydroxide ions in the buffer. Upon ring opening, the resulting N-acylanthranilic acid derivative exhibits strong fluorescence, generating a progressive false-positive signal (2)[2]. Causality: High pH (>7.5) or the presence of strong nucleophiles (e.g., primary amines like Tris at high concentrations) accelerates this ring-opening event (3)[3].

Q2: I observe erratic, non-linear fluorescence spikes immediately upon adding the compound. What causes this? A: This indicates compound aggregation and subsequent light scattering, which the detector misreads as fluorescence. The 6-methyl and 4-nitrophenyl substitutions render the molecule highly hydrophobic. Causality: When introduced from a 100% DMSO stock into an aqueous buffer, the local concentration exceeds the compound's solubility limit, causing it to crash out into micro-aggregates. These aggregates scatter excitation light and can trigger Aggregation-Induced Emission (AIE).

Q3: How do I differentiate between matrix autofluorescence and probe hydrolysis? A: You must implement a self-validating control matrix. Matrix autofluorescence (from aromatic amino acids, NADH, or FAD in cell lysates) is instantaneous and static. Probe hydrolysis is time-dependent and progressive.

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism Substrate 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one (Intact Ring) Protease Serine Protease (Active) Substrate->Protease Target Binding Hydrolysis Spontaneous Hydrolysis (Buffer/pH > 7.5) Substrate->Hydrolysis Non-specific AcylEnzyme Acyl-Enzyme Complex (Inhibited State) Protease->AcylEnzyme Acylation (Fast) AcylEnzyme->Protease Deacylation (Slow) Product Ring-Opened Anthranilate (High Background) Hydrolysis->Product Ring Opening

Mechanism of benzoxazinone-mediated protease inhibition and background-generating hydrolysis.

Workflow Start High Background Fluorescence CheckSol Check Compound Solubility (Is DMSO > 5%?) Start->CheckSol SolFix Optimize Co-solvents (Add Pluronic F-127) CheckSol->SolFix Yes (Aggregates) CheckpH Check Buffer pH (Is pH > 7.5?) CheckSol->CheckpH No pHFix Adjust pH to 7.0-7.4 (Use HEPES or Tris) CheckpH->pHFix Yes (Hydrolysis) CheckMatrix Check Matrix Autofluorescence (Run No-Probe Control) CheckpH->CheckMatrix No MatrixFix Implement Wash Steps or Time-Resolved Fluorescence CheckMatrix->MatrixFix Yes (Interference)

Step-by-step troubleshooting workflow for resolving high baseline fluorescence.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Hydrolysis-Resistant Assay Buffer

Objective: Minimize nucleophilic attack on the benzoxazinone core while maintaining serine protease activity.

  • Buffer Selection: Prepare a 50 mM HEPES buffer. Causality: HEPES is a secondary/tertiary amine buffer and is significantly less nucleophilic than primary amine buffers like Tris, thereby reducing spontaneous aminolysis of the benzoxazinone ring.

  • pH Optimization: Adjust the pH strictly to 7.2 using NaOH. Causality: A pH of 7.2 offers the optimal thermodynamic balance. It is high enough to maintain the deprotonated state of the catalytic triad in serine proteases but low enough to suppress hydroxide-mediated lactone hydrolysis (4)[4].

  • Ionic Strength: Add 150 mM NaCl to maintain physiological ionic strength and stabilize the enzyme.

  • Self-Validation Step: Incubate the buffer with 10 µM of the compound at 37°C for 15 minutes without the enzyme. The baseline drift must not exceed 5 RFU/min. If it does, discard the buffer and verify the pH meter calibration.

Protocol 2: Stepwise Solubilization to Prevent Aggregation

Objective: Prevent micro-precipitation and subsequent light scattering.

  • Stock Preparation: Reconstitute 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one in 100% anhydrous DMSO to a 10 mM stock. Store at -20°C in desiccated, single-use aliquots to prevent moisture absorption.

  • Intermediate Dilution: Prepare a working intermediate by diluting the stock 1:10 in DMSO containing 0.1% (w/v) Pluronic F-127. Causality: Pluronic F-127 is a non-ionic surfactant that coats the hydrophobic compound, preventing aggregate formation without denaturing the target protease or interfering with the active site.

  • Assay Integration: Add the intermediate to the assay buffer under continuous vortexing to achieve a final concentration of 10 µM (Ensure final DMSO concentration is ≤ 1%).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates light scattering from insoluble aggregates. If this occurs, increase the Pluronic F-127 concentration slightly or centrifuge at 10,000 x g for 5 minutes.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between buffer conditions, baseline stability, and assay integrity.

Buffer SystempHCo-SolventBaseline Drift (RFU/min)Enzyme Acylation Rate ( kobs​ )Assay Integrity Status
50 mM Tris-HCl8.05% DMSO> 150.0HighFAILED (Rapid Hydrolysis)
50 mM HEPES7.85% DMSO85.5HighFAILED (Moderate Hydrolysis)
50 mM HEPES7.21% DMSO42.0ModeratePOOR (Aggregation/Scattering)
50 mM HEPES7.21% DMSO + 0.1% Pluronic F-127< 5.0ModerateOPTIMAL (Self-Validated)

References

  • Verhelst, S. H. L., et al. "Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases." ChemMedChem, 2015. 1

  • Hays, S. J., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, 1998.4

  • "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules, 2022. 3

  • "The Polymorphism of Orlyum White 520T, an Ultraviolet Luminescent Security Ink." Crystals, 2024. 2

Sources

Troubleshooting

Technical Support Center: Enhancing Shelf Life and Stability of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Solutions

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Alternate Substrate Inhibitors / Serine Protease Assays Mechanistic Insight: The Double-Edged Sword of Acyl-Enzyme Inhibitors 6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Alternate Substrate Inhibitors / Serine Protease Assays

Mechanistic Insight: The Double-Edged Sword of Acyl-Enzyme Inhibitors

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a highly potent alternate substrate inhibitor, frequently utilized in assays targeting serine proteases such as human leukocyte elastase (HLE)[1]. Its mechanism of action relies on the nucleophilic attack of the active-site serine on the C-4 lactone carbon, leading to ring cleavage and the formation of a stable acyl-enzyme intermediate[1].

However, the exact electrophilic nature that makes the C-4 carbonyl an excellent target for serine proteases also makes it highly susceptible to2 in aqueous or protic solvents[2]. Understanding this causality is the first step in troubleshooting erratic assay results. When the compound degrades prior to enzyme binding, it irreversibly opens into an inactive N-acylanthranilic acid derivative.

HydrolysisMechanism N1 Intact 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one (Active Inhibitor) N2 Aqueous Environment (Protic Solvent / Water) N1->N2 N3 Alkaline Conditions (pH > 7.5) Rapid OH⁻ Attack at C-4 N2->N3 High pH N4 Acidic/Neutral Conditions (pH < 7.0) Protonation at N-1 N2->N4 Low/Neutral pH N5 Ring Cleavage (Irreversible Hydrolysis) N3->N5 Nucleophilic Attack N4->N1 Electrostatic Stabilization N6 N-Acylanthranilic Acid Derivative (Inactive Degradant) N5->N6

Fig 1: pH-dependent hydrolytic degradation pathway of 4H-3,1-benzoxazin-4-one derivatives.

Troubleshooting & FAQs

Q1: My stock solutions lose inhibitory activity after a few weeks at -20°C. What is causing this? Causality & Solution: You are likely using a protic solvent (like methanol) or an aprotic solvent that has absorbed atmospheric moisture. Because the 4H-3,1-benzoxazin-4-one ring system is highly vulnerable to 2, even trace amounts of water will lead to the formation of the inactive degradant over time[2]. Actionable Step: Reconstitute the solid compound exclusively in strictly anhydrous, sealed DMSO or Acetonitrile. Aliquot immediately to avoid freeze-thaw cycles and condensation.

Q2: During my in vitro serine protease assays, the IC50 values drift significantly depending on the incubation time. How can I stabilize the compound in aqueous media? Causality & Solution: Benzoxazinones undergo rapid alkaline hydrolysis. If your assay buffer is pH > 7.5, the compound is degrading before it can effectively bind the target enzyme. Conversely, the ring is significantly more stable under acidic to neutral conditions due to the3[3]. Actionable Step: Lower the assay pH to 6.5–7.0 if your enzyme tolerates it. Minimize pre-incubation times of the inhibitor in the aqueous buffer prior to adding the enzyme.

Q3: Can I use standard Tris or PBS buffers for my assays? Causality & Solution: You must avoid primary amine-containing buffers like Tris. Tris acts as a nucleophile and will directly attack the C-4 carbonyl, causing rapid aminolysis of the benzoxazinone ring. Actionable Step: Use non-nucleophilic, zwitterionic buffers such as HEPES, MOPS, or MES.

Quantitative Stability Profile

The following table summarizes the expected stability of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under various conditions to guide your experimental design.

Storage/Assay ConditionSolvent SystempHEstimated Half-LifePrimary Degradation Pathway
Long-Term Stock Anhydrous DMSON/A> 6 months (-80°C)None (Stable)
Optimized Assay Buffer HEPES / Water6.5~ 4 - 6 hours (25°C)Slow Hydrolysis
Standard Assay Buffer HEPES / Water7.5< 1 hour (25°C)Alkaline Hydrolysis
Incompatible Buffer Tris-HCl / Water7.5< 15 minutes (25°C)Aminolysis / Nucleophilic Attack
Forced Degradation 0.1 M NaOH13.0< 1 minute (25°C)Rapid Alkaline Hydrolysis

Validated Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

To establish a self-validating system, ensure that your handling of the compound introduces zero moisture.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized solid 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Reconstitution: Dissolve the solid in strictly anhydrous DMSO (≥99.9%, water ≤0.005%) to create a 10 mM stock solution.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials (to prevent potential photo-degradation).

  • Storage: Purge the headspace of the vials with dry argon or nitrogen gas, seal tightly, and store at -80°C.

  • Validation: Run a concurrent vehicle control (DMSO only) in all downstream assays to ensure solvent effects are normalized.

Protocol B: Execution of Stability-Indicating Enzyme Assay

This protocol minimizes aqueous exposure time, preserving the integrity of the acyl-enzyme inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a non-nucleophilic assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 6.8). Keep on ice.

  • Enzyme Preparation: Dilute the target serine protease (e.g., HLE) into the assay buffer.

  • Working Solution Generation: Thaw a single-use aliquot of the benzoxazinone stock. Dilute it into the assay buffer immediately before the assay (< 5 minutes prior to enzyme addition).

  • Reaction Initiation: Add the inhibitor to the enzyme solution. To self-validate the assay against compound degradation, run a parallel positive control using a chemically stable, non-covalent inhibitor (e.g., Sivelestat). If the positive control maintains steady inhibition but the benzoxazinone loses efficacy over time, the benzoxazinone has hydrolyzed.

  • Measurement: Monitor the cleavage of the chromogenic/fluorogenic substrate continuously rather than using an end-point assay, allowing you to detect any non-linear kinetics indicative of inhibitor degradation.

ExperimentalWorkflow A 1. Weigh Solid Compound (Protect from humidity) B 2. Reconstitute in Anhydrous DMSO or Acetonitrile A->B Add Aprotic Solvent C 3. Aliquot into Single-Use Amber Vials B->C Prevent Freeze-Thaw D 4. Store at -80°C (Desiccated Environment) C->D Long-Term Storage E 5. Prepare Working Solution (HEPES Buffer, pH 6.5) D->E Thaw Immediately Before Use F 6. Execute Enzyme Assay (Keep on ice, use < 1 hr) E->F Minimize Aqueous Exposure

Fig 2: Validated workflow for the preparation and storage of benzoxazinone solutions.

References

  • Technical Support Center: Stability Analysis of the 4H-3,1-Benzoxazin-4-one Ring System Source: Benchchem URL
  • Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid Source: RSC Publishing URL
  • Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one in Cell Culture

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a mechanism-based serin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a mechanism-based serine protease inhibitor) in in vitro cell culture models.

Benzoxazin-4-one derivatives are potent acylating agents. Their mechanism of action relies on the nucleophilic attack of the target enzyme's active site serine on the C-4 lactone carbonyl, resulting in ring cleavage and the formation of a stable acyl-enzyme intermediate 1[1]. However, this inherent electrophilicity, combined with the 4-nitrophenyl moiety, introduces specific challenges regarding hydrolytic stability, non-specific acylation, and redox cycling in complex biological matrices.

Part 1: Mechanistic Fate & Off-Target Pathways

To minimize off-target effects, it is critical to understand the competing kinetic pathways the molecule undergoes once introduced into a physiological environment.

G Compound 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one Target Target Serine Protease (e.g., HLE, C1r) Compound->Target Specific Binding Hydrolysis Aqueous Media (pH 7.4) Compound->Hydrolysis Spontaneous OffTarget1 Cellular Nitroreductases Compound->OffTarget1 Metabolism OffTarget2 Off-Target Nucleophiles (GSH, Serum Proteins) Compound->OffTarget2 Scavenging AcylEnzyme Acyl-Enzyme Intermediate (Desired Inhibition) Target->AcylEnzyme Nucleophilic Attack Inactive Anthranilic Acid Derivative (Inactive Metabolite) Hydrolysis->Inactive Ring Cleavage ROS Reactive Oxygen Species (ROS) (Cytotoxicity) OffTarget1->ROS Reduction Adducts Non-Specific Acylation (Off-Target Toxicity) OffTarget2->Adducts Covalent Binding

Fig 1: Competing kinetic pathways of 4H-3,1-benzoxazin-4-ones in cell culture environments.

Quantitative Reference Data
ParameterTypical Value RangeExperimental Implication
Target IC₅₀ 100 nM – 500 nMHighly potent; requires precise titration to avoid saturating off-targets.
Aqueous Half-Life (pH 7.4) < 2 HoursRapid hydrolysis necessitates short-duration assays or pulse-chase designs.
Protein Binding (FBS) > 85%High serum binding reduces free-drug concentration, driving users to over-dose.
LogP ~3.5Lipophilic; requires DMSO. Precipitation occurs above 50 µM in aqueous media.

Part 2: Troubleshooting & FAQs

Q1: I am losing inhibitory efficacy after 2-4 hours of incubation. Should I increase the dose?

A1: No. Increasing the dose will exponentially increase off-target acylation. The loss of efficacy is caused by the hydrolytic instability of the benzoxazinone ring. At physiological pH (7.4), the electrophilic C-4 carbonyl undergoes spontaneous hydrolysis, opening the ring to form an inactive anthranilic acid derivative2[2].

  • Solution: Instead of increasing the dose, shorten your assay window. If longer observation is required, utilize a "pulse-chase" washout protocol (see Protocol A) or replenish the media with a fresh compound every 2 hours.

Q2: I am observing broad cytotoxicity and oxidative stress markers that do not align with my target protease knockout cells. What is causing this?

A2: This is likely driven by the 4-nitrophenyl moiety and off-target nucleophilic scavenging. Cells possess endogenous nitroreductases that can reduce the 4-nitrophenyl group, initiating redox cycling that generates Reactive Oxygen Species (ROS). Concurrently, the highly reactive benzoxazinone core can covalently bind to off-target intracellular nucleophiles, such as glutathione (GSH), leading to GSH depletion and further exacerbating oxidative stress3[3].

  • Solution: Co-treat cells with a ROS scavenger (e.g., 5 mM N-acetylcysteine) to determine if toxicity is ROS-mediated. To prevent GSH depletion, limit compound exposure time to under 1 hour.

Q3: My IC₅₀ shifts dramatically when I move from biochemical assays to cell culture. Does Fetal Bovine Serum (FBS) affect the compound?

A3: Yes, significantly. FBS contains high concentrations of Bovine Serum Albumin (BSA), which is rich in surface-exposed nucleophilic residues (lysines and cysteines). These residues can act as competitive nucleophiles, attacking the C-4 lactone carbon and prematurely opening the benzoxazinone ring before it reaches the cell surface4[4].

  • Solution: Perform target engagement in serum-free media (Opti-MEM) or low-serum media (1% FBS) (see Protocol B).

Part 3: Self-Validating Experimental Protocols

To isolate the specific effects of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one from its off-target liabilities, implement the following validated workflows.

Protocol A: Pulse-Chase Washout Assay for Covalent Inhibitors

Because benzoxazin-4-ones form a covalent acyl-enzyme intermediate, continuous presence of the drug in the media is unnecessary and only drives off-target toxicity. This protocol limits exposure while maintaining target inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at 2×104 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Dilute to a working concentration (e.g., 1 µM) in pre-warmed serum-free media. Ensure final DMSO concentration is ≤ 0.1%.

  • Pulse Phase (Target Engagement): Aspirate growth media and add 100 µL of the compound-containing serum-free media to the cells. Incubate for exactly 45 minutes at 37°C. (Causality: 45 minutes is sufficient for covalent acylation of the target serine protease but minimizes time for nitroreductase-mediated ROS generation).

  • Washout Phase: Carefully aspirate the drug-containing media. Wash the cells gently but thoroughly three times with 200 µL of warm, sterile PBS (pH 7.4) to remove all unbound compound.

  • Chase Phase: Add 100 µL of complete growth media (containing 10% FBS) back to the cells.

  • Validation: Incubate for your desired phenotypic observation window (e.g., 24 hours). Include a parallel vehicle control (0.1% DMSO pulse) and a non-washout control to validate the reduction in off-target cytotoxicity via LDH release or CellTiter-Glo assays.

Protocol B: LC-MS/MS Stability Validation in Culture Media

To ensure you are not dosing cells with the inactive anthranilic acid metabolite, validate the compound's half-life in your specific media conditions.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three matrices: (A) PBS pH 7.4, (B) Serum-free DMEM, and (C) DMEM + 10% FBS. Pre-warm all to 37°C.

  • Spiking: Spike the compound into each matrix to a final concentration of 5 µM. Vortex immediately.

  • Time-Course Sampling: At t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot from each matrix.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation & Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS vials. Monitor the parent mass transition for 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and the corresponding mass of the ring-opened anthranilic acid derivative. Calculate the degradation half-life ( t1/2​ ) using a first-order exponential decay model.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. University of Mosul.
  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease.
  • Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis. PMC.
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciSpace.

Sources

Reference Data & Comparative Studies

Validation

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one vs sivelestat for elastase inhibition

Title: Comparative Profiling of Elastase Inhibitors: Sivelestat vs. 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Executive Summary Human neutrophil elastase (HNE), a serine protease secreted by activated neutrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of Elastase Inhibitors: Sivelestat vs. 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary

Human neutrophil elastase (HNE), a serine protease secreted by activated neutrophils, plays a critical role in pathogen defense and tissue remodeling. However, its dysregulation is a primary driver of extracellular matrix degradation in conditions like Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) [1].

For researchers and drug development professionals, selecting the appropriate elastase inhibitor requires understanding the fundamental divergence in their mechanisms of action. This guide provides an in-depth technical comparison between Sivelestat (ONO-5046) , a clinically approved reversible competitive inhibitor, and 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one , a representative of the 4H-3,1-benzoxazin-4-one class of mechanism-based, alternate substrate (acyl-enzyme) inhibitors [2].

Mechanistic Divergence: Reversible Binding vs. Acyl-Enzyme Formation

The fundamental difference between these two compounds lies in their interaction kinetics with the catalytic triad (Ser195, His57, Asp102) of serine proteases.

Sivelestat (ONO-5046): Sivelestat acts as a potent, highly selective, and reversible competitive inhibitor. It binds directly to the active site of HNE without undergoing a chemical transformation. Because it does not form a covalent bond, its efficacy is driven by its high binding affinity ( Ki​ = 200 nM) and rapid on/off rates. This reversibility is a key factor in its clinical safety profile, as it prevents permanent inactivation of the enzyme pool [1].

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Benzoxazin-4-ones function as "alternate substrates" or suicide-like inhibitors. The enzyme's active site serine attacks the lactone carbonyl carbon (C4) of the benzoxazinone ring, leading to ring cleavage and the formation of a stable anthranoyl-enzyme intermediate.

  • The Role of the 6-Methyl Group: Substitution at the 6-position with a methyl group sterically and electronically enhances the acylation rate ( kacyl​ ), driving rapid enzyme inactivation [3].

  • The Role of the 2-(4-Nitrophenyl) Group: The strong electron-withdrawing nature of the nitrophenyl group stabilizes the heterocyclic ring against premature alkaline hydrolysis in aqueous buffers, while simultaneously tuning the leaving group dynamics during the acylation phase [2]. The overall inhibitory power is dictated by the ratio of the acylation rate to the exceptionally slow deacylation rate ( kdeacyl​ ).

MOA cluster_sivelestat Sivelestat: Competitive Inhibition cluster_benz Benzoxazin-4-one: Acyl-Enzyme Formation E1 Neutrophil Elastase EI Reversible EI Complex (Active Site Blocked) E1->EI Rapid Binding I1 Sivelestat I1->EI E2 Neutrophil Elastase EI2 Michaelis Complex E2->EI2 I2 Benzoxazin-4-one I2->EI2 Acyl Acyl-Enzyme Intermediate (Stable) EI2->Acyl Ring Cleavage (k_acyl) Regen Regenerated Enzyme + Cleaved Product Acyl->Regen Slow Hydrolysis (k_deacyl)

Mechanistic pathways: Sivelestat reversible binding vs. Benzoxazinone acyl-enzyme formation.

Quantitative Performance & Kinetic Profiles

When evaluating these compounds for assay development or therapeutic potential, researchers must look beyond simple IC50​ values. For benzoxazinones, IC50​ is time-dependent due to the slow-binding nature of the acyl-enzyme intermediate.

ParameterSivelestat (ONO-5046)6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
Inhibition Modality Reversible, CompetitiveAlternate Substrate (Acyl-Enzyme Intermediate)
Target Specificity Highly specific to HNEBroad serine protease activity (HNE, Chymotrypsin, Cathepsin G)
IC50​ (HNE) ~44 nM[4]Nanomolar (Time-dependent) [2]
Key Kinetic Metric Ki​ = 200 nM kacyl​/kdeacyl​ ratio
Chemical Stability High in physiological buffersSusceptible to alkaline hydrolysis ( kOH−​ )
Translational Status Approved (Japan/Korea) for ALI/ARDSPreclinical / Mechanistic Probe

Experimental Methodologies: Self-Validating Protocols

To accurately compare these two inhibitors in a laboratory setting, standard end-point assays are insufficient. A continuous kinetic assay is required to capture the time-dependent inactivation characteristic of the benzoxazinone.

Protocol 1: Continuous Kinetic Assay for Elastase Inhibition

This protocol utilizes the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) to monitor enzyme activity in real-time.

Reagents:

  • Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, 0.01% Triton X-100, pH 7.5. (Note: Triton X-100 prevents enzyme adsorption to microplate walls, ensuring assay trustworthiness).

  • Enzyme: Human Neutrophil Elastase (HNE) at a final concentration of 10 nM.

  • Substrate: MeOSuc-AAPV-pNA (1 mM stock in DMSO).

Step-by-Step Workflow:

  • Preparation: Dispense 90 µL of assay buffer containing 10 nM HNE into a 96-well clear-bottom microplate.

  • Inhibitor Addition: Add 5 µL of inhibitor (Sivelestat or Benzoxazinone) dissolved in DMSO at varying concentrations (e.g., 10 nM to 10 µM). Include a DMSO-only vehicle control.

  • Incubation: For Sivelestat, a 5-minute pre-incubation is sufficient. For the Benzoxazinone, pre-incubate for 0, 15, 30, and 60 minutes to capture the rate of acyl-enzyme formation ( kobs​ ).

  • Initiation: Add 5 µL of the chromogenic substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Sivelestat: Calculate standard IC50​ using non-linear regression (dose-response curve).

    • Benzoxazinone: Plot the natural log of residual activity vs. pre-incubation time to determine kobs​ . Plot kobs​ vs. inhibitor concentration to derive the inactivation constant ( kinact​/KI​ ).

Workflow S1 1. Enzyme Prep (HNE 10 nM) S2 2. Inhibitor Incubation (Variable Time/Conc) S1->S2 S3 3. Substrate Addition (MeOSuc-AAPV-pNA) S2->S3 S4 4. Kinetic Readout (Absorbance 405 nm) S3->S4 S5 5. Data Analysis (IC50 & k_obs/I) S4->S5

Step-by-step experimental workflow for evaluating elastase inhibition kinetics.

Protocol 2: Acyl-Enzyme Stability (Deacylation) Assay

To prove that the benzoxazinone acts via an acyl-enzyme intermediate, one must measure the recovery of enzyme activity (deacylation).

  • Incubate HNE (1 µM) with an excess of benzoxazinone (10 µM) for 30 minutes to ensure >95% inactivation.

  • Pass the mixture through a rapid gel-filtration spin column (e.g., Sephadex G-25) at 4°C to remove unbound inhibitor.

  • Dilute the recovered acyl-enzyme complex into fresh assay buffer containing the chromogenic substrate.

  • Monitor the slow, non-linear recovery of absorbance at 405 nm over several hours. The rate of activity regain corresponds directly to kdeacyl​ .

Translational Perspective: Which to Choose?

Choose Sivelestat when:

  • Conducting in vivo animal models of acute lung injury, ARDS, or ischemia-reperfusion injury [5].

  • Requiring a highly stable, well-characterized positive control for HNE inhibition screening assays.

  • The experimental design requires rapid reversibility of the inhibitor upon washout.

Choose 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one when:

  • Investigating the structural biology and catalytic mechanics of the serine protease active site.

  • Designing novel covalent or slow-binding drugs, using the benzoxazinone scaffold as a starting pharmacophore.

  • Conducting comparative specificity profiling across multiple serine proteases (e.g., mapping differences between HNE, Cathepsin G, and Chymotrypsin) [3].

References

  • Kawabata, K., et al. "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications. Available at: [Link]

  • Krantz, A., et al. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Available at:[Link]

  • Gütschow, M., et al. "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones." Archives of Biochemistry and Biophysics. Available at:[Link]

  • Frontiers in Cardiovascular Medicine. "The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass." Frontiers. Available at:[Link]

Comparative

Comparative Profiling of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Against Advanced Benzoxazinone Scaffolds

Introduction to the Benzoxazinone Scaffold The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its potent inhibition of serine proteases (such as Cathepsin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its potent inhibition of serine proteases (such as Cathepsin G, Human Leukocyte Elastase, and C1r)[1][2]. The mechanism of action relies on the nucleophilic attack of the active site serine on the highly electrophilic lactone carbon of the benzoxazinone ring. This leads to ring cleavage and the formation of a relatively stable acyl-enzyme intermediate, which undergoes slow deacylation, effectively trapping the enzyme in an inactive state[2].

While early derivatives like 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one demonstrated strong target affinity, they often suffered from poor hydrolytic stability in aqueous media and plasma[3]. To overcome these pharmacokinetic limitations, researchers have explored various substitutions. This guide objectively compares the classic aryl-substituted 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one [4] with newer generations of benzoxazinone derivatives, including 2-amino analogs and NSAID-hybrids[3][5].

Mechanism Serine Active Site Serine (Nucleophile) Benzox Benzoxazin-4-one (Lactone Carbon) Serine->Benzox Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Benzox->AcylEnzyme Ring Cleavage Deacylation Slow Deacylation (Hydrolysis) AcylEnzyme->Deacylation Water Addition Regenerated Regenerated Enzyme + Inactive Metabolite Deacylation->Regenerated Enzyme Release

Mechanism of serine protease inhibition by benzoxazin-4-one derivatives.

Comparative Analysis: Structure-Activity Relationships (SAR)

The substitution pattern at the 2-position and the benzenoid ring (positions 5-8) critically dictates both the inhibitory potency and the chemical stability of the molecule.

  • 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: The electron-withdrawing 4-nitro group on the 2-phenyl ring increases the partial positive charge on the lactone carbonyl, making it highly susceptible to nucleophilic attack by the enzyme's active site serine. The 6-methyl group provides favorable hydrophobic interactions within the enzyme's S1/S2 pockets. However, this high electrophilicity also makes the lactone prone to spontaneous hydrolysis in plasma.

  • 2-Amino-4H-3,1-benzoxazin-4-ones: Replacing the 2-aryl group with a 2-amino substituent (e.g., 2-[(2-iodophenyl)amino] derivatives) donates electron density into the ring system. This resonance stabilization significantly enhances hydrolytic stability while maintaining potent inhibition against targets like the C1r serine protease[3].

  • Benzoxazinone-NSAID Hybrids: Recent advancements involve cyclizing the carboxylic acid groups of NSAIDs (like diclofenac) with anthranilic acid to form benzoxazinones. These hybrids exhibit potent in vivo anti-inflammatory and analgesic activities with markedly reduced gastrointestinal ulcerogenicity compared to standard NSAIDs[5].

Quantitative Comparison Table
Compound Class / DerivativeTarget / ApplicationKey SubstitutionsPerformance Metrics (IC50 / Efficacy)Stability / Toxicity Profile
6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Serine Proteases (General)6-Methyl, 2-(4-Nitrophenyl)High initial acylation rate due to strong electron-withdrawing nitro group.Moderate to low hydrolytic stability in aqueous buffers.
2-Amino-4H-3,1-benzoxazin-4-ones (e.g., Compound 7) C1r Serine Protease2-(2-Iodophenyl)aminoIC50 = 1.4 µM (Superior to reference FUT-175)[3]Enhanced hydrolytic stability compared to 2-aryl analogs[3].
Substituted 4H-3,1-benzoxazin-4-ones (CatG Inhibitor 2) Cathepsin G (CatG)Optimized 2-aryl/alkylIC50 = 0.84 ± 0.11 µM[1]High selectivity over thrombin, Factor XIa, and kallikrein[1].
Benzoxazinone-Diclofenac Hybrid (Compound 3d) Anti-inflammatory / Analgesic2-(2-((2,6-dichlorophenyl)amino)benzyl)62.61% inhibition of rat paw edema[5]Tolerable GI toxicity (Ulcerogenicity index: 2.67)[5].

Experimental Methodologies

To ensure scientific rigor, the evaluation of these compounds must follow self-validating protocols. Below are the standardized methodologies for synthesizing the target compound and evaluating its enzymatic inhibition.

Protocol A: Synthesis of 6-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Causality & Validation: The synthesis utilizes a cyclodehydration reaction. Pyridine is selected as the solvent because it acts as a base to neutralize the HCl byproduct, driving the reaction forward and preventing the premature hydrolysis of the newly formed lactone ring[5][6].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) in anhydrous pyridine under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Acylation & Cyclization: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 4-nitrobenzoyl chloride. The low temperature controls the exothermic acylation step, minimizing the formation of di-acylated byproducts.

  • Thermal Dehydration: Gradually warm the mixture to room temperature, then reflux for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The reaction is deemed complete only when the starting anthranilic acid spot completely disappears.

  • Workup & Purification: Pour the mixture into ice-cold 1M HCl to precipitate the product and remove residual pyridine. Filter the crude solid, wash with cold distilled water, and recrystallize from ethanol.

  • Structural Confirmation: Confirm the integrity of the lactone ring via FT-IR (characteristic C=O stretch at ~1760 cm⁻¹) and verify purity using 1H-NMR and 13C-NMR.

Protocol B: Chromogenic Substrate Hydrolysis Assay (Serine Protease Inhibition)

Causality & Validation: This assay measures the ability of the benzoxazinone to prevent the enzyme (e.g., Cathepsin G) from cleaving a colorimetric substrate. A vehicle control (DMSO) is mandatory to prove that the solvent itself does not denature the enzyme, ensuring that any observed drop in absorbance is strictly due to the inhibitor[1][7].

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.4). The inclusion of NaCl prevents non-specific electrostatic interactions between the enzyme and the inhibitor.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add 10 µL of the test compound (varying concentrations from 0.1 to 50 µM) to 80 µL of buffer containing the serine protease (e.g., 2 nM final concentration). Incubate at 37°C for 30 minutes. Causality: This pre-incubation period is critical for benzoxazinones, as they are time-dependent, mechanism-based inhibitors requiring time to form the covalent acyl-enzyme complex.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for CatG).

  • Kinetic Measurement: Immediately monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance curve. Determine the IC50 by plotting the fractional activity (v_inhibitor / v_control) against the log of the inhibitor concentration.

Workflow Step1 Compound Synthesis & Purification (TLC/HPLC) Step2 Structural Validation (1H-NMR, 13C-NMR, HRMS) Step1->Step2 Step3 Enzyme Incubation (CatG/Elastase + Inhibitor) Step2->Step3 Step4 Chromogenic Substrate Addition Step3->Step4 Step5 Kinetic Measurement (Absorbance at 405 nm) Step4->Step5 Step6 IC50 Calculation & SAR Analysis Step5->Step6

Self-validating workflow for benzoxazinone synthesis and protease inhibition screening.

Conclusion and Lead Optimization Perspectives

While 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one serves as a highly reactive mechanistic probe for serine protease active sites, its clinical utility is often bottlenecked by its susceptibility to premature hydrolysis. As comparative data illustrates, transitioning to 2-amino-benzoxazinones or integrating the scaffold with established NSAID pharmacophores yields compounds with superior pharmacokinetic stability, higher target selectivity, and reduced off-target toxicity[3][5]. Future drug development efforts utilizing the benzoxazinone core must balance the electrophilicity required for enzyme acylation with the chemical stability necessary for systemic circulation.

References

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949.[Link]

  • ACS Publications. (n.d.). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry.[Link]

  • Khan, S. A., & Ahuja, P. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.[Link]

  • NextSDS. (n.d.). 6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE. Chemical Substance Information.[Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.[Link]

  • BU.edu.eg. (n.d.). Pharmaceutical applications of 4H-3,1-benzoxazin-4-ones. Benha University.[Link]

Sources

Validation

Validation of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Binding Using Surface Plasmon Resonance

Target Audience: Researchers, scientists, and drug development professionals. Application: Lead Optimization, Kinetic Profiling, Serine Protease Inhibition.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Lead Optimization, Kinetic Profiling, Serine Protease Inhibition.

Executive Summary & Mechanistic Rationale

Human Cathepsin G (CatG) is a cationic serine protease stored in the azurophilic granules of neutrophils. Because its dysregulation is heavily implicated in inflammatory pathologies—including rheumatoid arthritis, ischemic reperfusion injury, and acute respiratory distress syndrome—CatG represents a high-value therapeutic target[1].

Historically, drug discovery efforts targeting CatG have relied on standard chromogenic substrate hydrolysis assays to determine IC50​ values. However, IC50​ is highly dependent on assay conditions and substrate concentration. To accurately predict in vivo efficacy, drug development professionals must evaluate the target residence time and binding kinetics ( kon​ and koff​ ) using Surface Plasmon Resonance (SPR).

The compound 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one belongs to a privileged class of substituted 4H-3,1-benzoxazin-4-one derivatives known for potent serine protease inhibition[1]. Mechanistically, the partially positive C2 and C4 sites of the benzoxazinone core undergo nucleophilic attack by the catalytic Ser195 of CatG, leading to ring-opening and the formation of a stable acyl-enzyme complex.

Mechanism Inhibitor 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor->Triad Nucleophilic Attack (Ser195) CatG Cathepsin G (Target) CatG->Triad Complex Acyl-Enzyme Complex (Protease Blockade) Triad->Complex Benzoxazinone Ring Opening

Figure 1: Mechanism of CatG inhibition by 4H-3,1-benzoxazin-4-one derivatives.

Comparative Kinetic Performance

To objectively validate the performance of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, we compare its binding profile against Cathepsin G Inhibitor I (CGI-I) , a well-characterized synthetic reference inhibitor[2].

While CGI-I exhibits a highly rapid association rate, the benzoxazin-4-one derivative demonstrates a highly competitive dissociation rate ( kd​ ), indicating a prolonged target residence time. This sustained acyl-enzyme intermediate is highly desirable for minimizing dosing frequency in clinical applications.

Table 1: SPR Kinetic Data and Affinity Comparison
Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM) IC50​ (µM)*Binding Mode
6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one 4.5×104 1.2×10−3 26.6 0.84Covalent (Acylation)
Cathepsin G Inhibitor I (CGI-I) 1.8×105 8.5×10−4 4.7 0.12Tight-binding Reversible

*Note: IC50​ values are derived from orthogonal chromogenic substrate hydrolysis assays for context[1].

Self-Validating Experimental Protocol (SPR)

To ensure scientific integrity and reproducibility, the following protocol utilizes a Single-Cycle Kinetics (SCK) approach. SCK is chosen specifically to prevent the degradation of the active CatG surface that typically occurs during harsh regeneration cycles required for tight-binding/covalent inhibitors. Furthermore, because benzoxazinones are hydrophobic and require DMSO for solubility, a rigorous solvent correction workflow is integrated to eliminate bulk refractive index artifacts.

Phase 1: Sensor Surface Preparation & Immobilization

Causality: Immobilizing the ~29 kDa CatG protein (rather than the small molecule inhibitor) preserves the inhibitor's pharmacophore and ensures the active site remains accessible[3].

  • Chip Selection: Dock a standard CM5 (carboxymethylated dextran) sensor chip into the SPR instrument.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Ligand Coupling: Dilute CatG (human neutrophils) to 20 µg/mL in 10 mM sodium acetate (pH 5.5). Inject until an immobilization level of ~3,000 Response Units (RU) is achieved. Note: CatG has a high pI (>10); pH 5.5 ensures sufficient positive charge for pre-concentration on the dextran matrix.

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive esters. Prepare a reference flow cell (Fc1) using the same activation/blocking steps without the CatG protein.

Phase 2: Solvent Correction Calibration

Causality: 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one requires 5% DMSO. Variations in DMSO concentration between samples and running buffer cause massive SPR signal shifts.

  • Prepare a running buffer of HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) supplemented with exactly 5.0% DMSO .

  • Create a solvent correction curve by injecting 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.5%. The instrument software will use this to plot bulk shift (RU) vs. reference signal, allowing for automatic subtraction during analyte injection.

Phase 3: Single-Cycle Kinetic (SCK) Analysis
  • Analyte Preparation: Prepare a 5-point concentration series of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (e.g., 3.12, 6.25, 12.5, 25, and 50 nM) in the 5% DMSO running buffer.

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest over the CatG surface (Fc2) and reference surface (Fc1) at a high flow rate of 50 µL/min (to minimize mass transport limitations).

  • Contact & Dissociation: Use a contact time of 120 seconds per injection. After the final (highest) concentration, allow a dissociation phase of 900 seconds to accurately capture the slow kd​ of the acyl-enzyme complex.

  • Data Fitting: Double-reference the data (subtracting Fc1 and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 binding model or a two-state reaction model (to account for the initial binding followed by covalent acylation) using the evaluation software.

SPR_Workflow A 1. Surface Activation (EDC/NHS on CM5) B 2. CatG Immobilization (Amine Coupling) A->B C 3. Surface Blocking (Ethanolamine) B->C D 4. DMSO Calibration (Solvent Correction) C->D E 5. Single-Cycle Injection (Benzoxazinone Series) D->E F 6. Data Evaluation (Double-Referencing) E->F

Figure 2: Step-by-step SPR workflow for validating hydrophobic small molecule inhibitors.

Conclusion

Surface Plasmon Resonance provides a highly rigorous, label-free methodology for validating the binding kinetics of 4H-3,1-benzoxazin-4-one derivatives. By utilizing a single-cycle kinetic approach with strict solvent correction, researchers can accurately quantify the prolonged target residence time of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . Compared to standard inhibitors like CGI-I, this compound demonstrates a robust acylating mechanism that translates to highly stable target blockade, marking it as a premium lead candidate for anti-inflammatory drug development.

References

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of an SPR imaging biosensor for determination of cathepsin G in saliva and white blood cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effective DNA Inhibitors of Cathepsin G by In Vitro Selection Source: MDPI URL:[Link]

Sources

Comparative

Mass Spectrometry Validation of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Purity: A Comparative Analytical Guide

As a Senior Application Scientist overseeing structural elucidation and assay validation, I frequently encounter discrepancies in enzyme kinetic data caused by sub-par compound purity. 6-methyl-2-(4-nitrophenyl)-4H-3,1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural elucidation and assay validation, I frequently encounter discrepancies in enzyme kinetic data caused by sub-par compound purity. 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, competitive, slow-binding inhibitor of human leukocyte elastase (HLE) and human neutrophil elastase (HNE)[1][2]. In preclinical models of chronic obstructive pulmonary disease (COPD) and hemorrhagic shock-induced lung injury[2][3], the precise calculation of inhibition constants ( Ki​ ) and IC50 values relies entirely on the absolute purity of the benzoxazinone substrate[1].

This guide objectively compares the analytical modalities used to validate the purity of this compound and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

The Analytical Challenge: Causality of Impurities

Synthesizing this compound typically involves the condensation of 2-amino-5-methylbenzoic acid (a substituted anthranilic acid) with 4-nitrobenzoyl chloride or an orthoester[4]. This pathway frequently leaves trace isobaric impurities, unreacted precursors, or partially cyclized dihydro analogs[4].

Furthermore, the 4H-3,1-benzoxazin-4-one ring system is highly susceptible to nucleophilic attack and hydrolysis in aqueous environments[1][5]. The primary degradation pathway is the opening of the oxazinone ring to form an N-acylanthranilic acid derivative. If an analytical method cannot distinguish between the intact ring and the hydrolyzed open-ring form, the reported purity will be artificially inflated, leading to failed downstream biological assays.

Comparison Guide: Why LC-ESI-HRMS Outperforms Alternatives

To validate the purity of high-grade 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, we must evaluate the performance of three dominant analytical modalities.

Table 1: Comparative Performance of Analytical Modalities for Benzoxazinone Purity

Analytical FeatureLC-ESI-HRMS/MS (Gold Standard)HPLC-UV (Standard Grade)GC-MS (Alternative)
Sensitivity (LOD) < 1 ng/mL~50-100 ng/mL~10 ng/mL
Specificity Extremely High (Exact Mass & Fragmentation)Moderate (Relies on Chromophore)Low for this class
Degradation Risk Low (Soft Ionization)LowHigh (Thermal Degradation)
Impurity Identification Yes (Elucidates unreacted precursors)No (Only quantifies peak area)False Positives (Inlet breakdown)
Buffer Compatibility Volatile buffers only (Formic Acid)Universal (Phosphoric Acid allowed)N/A

The Causality Behind the Comparison:

  • Why not GC-MS? Benzoxazinones are thermally labile. In the high-temperature GC inlet (typically >250°C), the oxazinone ring undergoes a retro-Diels-Alder reaction, ejecting CO2 or CO[6]. This thermally induced fragmentation artificially inflates the impurity profile, making it impossible to distinguish between actual synthetic impurities and analytical artifacts.

  • Why not HPLC-UV alone? HPLC-UV cannot definitively differentiate between the intact benzoxazinone and its hydrolyzed N-acylanthranilic acid counterpart if they co-elute, as their UV absorption maxima heavily overlap[5].

  • The LC-MS Advantage: LC-ESI-HRMS utilizes soft ionization at ambient temperatures, preserving the fragile oxazinone ring while providing exact mass data to differentiate isobaric synthetic byproducts.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute data integrity, every protocol must be a self-validating system. The following step-by-step methodology guarantees accurate purity profiling.

Step 1: Sample Preparation (Crucial Causality)
  • Action: Dissolve 1.0 mg of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one in 1.0 mL of anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile or Dichloromethane)[5].

  • Causality: The 4H-3,1-benzoxazin-4-one ring rapidly undergoes alkaline or aqueous hydrolysis[1][5]. Using protic solvents (like methanol or water) for stock solutions will artificially generate the ring-opened degradation product, causing the sample to fail purity validation before it even reaches the column.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[5].

  • Mobile Phase:

    • Solvent A: Optima LC-MS Water + 0.1% Formic Acid.

    • Solvent B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.

  • Causality: Phosphoric acid is strictly prohibited as it causes severe ion suppression in the MS source[7]. Formic acid provides the necessary protons to facilitate robust [M+H]+ ion formation in positive ESI mode without compromising the vacuum system[7].

Step 3: ESI-MS/MS Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Precursor Ion: Target the exact mass [M+H]+ at m/z ~283.07.

  • Collision Energy (CID): 20-30 eV.

  • Causality: Soft ionization (ESI) preserves the molecule. Collision-Induced Dissociation (CID) is then applied to intentionally fragment the molecule. The signature fragmentation of benzoxazinones involves a retro-Diels-Alder cleavage[6], yielding specific product ions that definitively confirm the structural identity of the main peak, ensuring the "purity" peak isn't a co-eluting contaminant.

Step 4: System Suitability & Self-Validation

A protocol is only as reliable as its internal controls. To create a self-validating system:

  • Matrix Blank: Inject pure anhydrous acetonitrile before the sample sequence to definitively rule out column carryover.

  • Orthogonal Spike Recovery: Spike the sample matrix with a known concentration of an internal standard (e.g., a deuterated benzoxazinone analog[8]) to validate ionization efficiency and detect potential ion suppression from the sample matrix.

Mandatory Visualization: Analytical Workflow

LCMS_Workflow Sample 1. Sample Prep Anhydrous Acetonitrile (Prevents Hydrolysis) LC 2. UHPLC Separation C18 Column (Formic Acid/MeCN) Sample->LC ESI 3. ESI+ Ionization Soft Ionization Preserves Oxazinone Ring LC->ESI MS1 4. MS1 Selection Precursor Ion [M+H]+ m/z 283.07 ESI->MS1 CID 5. CID Fragmentation Retro-Diels-Alder Cleavage MS1->CID MS2 6. MS2 Detection Product Ion Profiling (Confirms Identity) CID->MS2 Data 7. Purity Validation Quantification of Isobaric Impurities MS2->Data

Step-by-step LC-ESI-MS/MS workflow for the purity validation of benzoxazinone derivatives.

References
  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Source: PubMed / NIH URL: [Link]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury Source: PubMed / NIH URL:[Link]

  • Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats Source: PubMed / NIH URL:[Link]

  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters Source: MDPI URL: [Link]

  • Mass Spectra of Spiro-benzoxazin-4-one and Spiro-quinazolin-4-one Derivatives Source: J-Stage URL: [Link]

  • Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Validation

Reproducibility of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Competitive Inhibition Kinetics: A Comparative Guide

Executive Summary & Therapeutic Context The targeted inhibition of serine proteases, particularly human Cathepsin G and bovine chymotrypsin, is a critical objective in the development of anti-inflammatory and immunomodul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The targeted inhibition of serine proteases, particularly human Cathepsin G and bovine chymotrypsin, is a critical objective in the development of anti-inflammatory and immunomodulatory therapeutics[1]. Among the diverse scaffolds evaluated, 4H-3,1-benzoxazin-4-ones have emerged as highly privileged "semi-acid anhydride" pharmacophores[2].

This guide provides an authoritative, comparative analysis of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one , a highly potent acyl-enzyme inhibitor. By dissecting the structure-activity relationship (SAR) and establishing a self-validating kinetic protocol, this document empowers drug development professionals to reproducibly evaluate competitive inhibition kinetics in high-throughput environments.

Mechanistic Causality: The Acyl-Enzyme Paradigm

Unlike simple reversible binders, 4H-3,1-benzoxazin-4-ones operate via a sophisticated, time-dependent acyl-enzyme mechanism[1]. The inhibition is competitive because the compound competes with the natural substrate for the active site, but its efficacy is driven by covalent acylation.

Structure-Activity Relationship (SAR) Causality
  • The 6-Methyl Substitution: The introduction of a methyl group at the 6-position strongly increases the acylation rate of the protease[1]. By subtly altering the electronic distribution and steric geometry of the fused ring system, the C-4 carbonyl becomes highly susceptible to nucleophilic attack by the Ser195 hydroxyl group of the catalytic triad.

  • The 2-(4-Nitrophenyl) Substitution: The introduction of an aryl moiety at the 2-position anchors the inhibitor deeply into the S1/S2 specificity pockets of Cathepsin G[1]. The strongly electron-withdrawing nitro group further polarizes the system, driving the binding affinity ( Ki​ ) down into the low nanomolar range[1].

  • Deacylation Partitioning: Once the acyl-enzyme intermediate is formed, the complex undergoes a slow deacylation phase, often partitioning into distinct ring-opened products (e.g., ureido benzoic acid derivatives)[1].

Mechanism E Cathepsin G (Ser195 Active) EI Michaelis Complex (Reversible) E->EI + Inhibitor (k1) I Benzoxazinone Inhibitor I->EI EI->E Dissociation (k-1) AcE Acyl-Enzyme Intermediate EI->AcE Acylation (k2) AcE->E Slow Hydrolysis P Ring-Opened Metabolite AcE->P Deacylation (k3)

Fig 1: Mechanistic pathway of Cathepsin G inhibition via acyl-enzyme intermediate formation.

Comparative Performance Analysis

To contextualize the potency of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, it must be compared against both its structural analogs and traditional peptide-based inhibitors. The 6-methyl/2-aryl combination represents an optimized kinetic profile, vastly outperforming standard 2-amino derivatives[1][3].

Table 1: Kinetic Comparison of Cathepsin G Inhibitors
Inhibitor ClassRepresentative Compound Ki​ / IC50​ RangeAcylation RatePrimary Mechanism
6-Alkyl-2-Aryl Benzoxazinones 6-methyl-2-(4-nitrophenyl)-... Low Nanomolar Very Fast Competitive Acyl-Enzyme
2-Amino Benzoxazinones 2-benzylamino-4H-3,1-benzoxazin-4-one0.84 μM - 5.5 μMModerateCompetitive Acyl-Enzyme
Standard Peptidomimetics Succinyl-Ala-Ala-Pro-Phe-CMK> 1.0 μMSlowIrreversible Alkylation

Data synthesized from comparative serine protease inhibition studies[1][3].

Self-Validating Experimental Protocol for Kinetic Reproducibility

Assay reproducibility is frequently compromised by poor inhibitor solubility or spontaneous hydrolysis[2]. The following chromogenic substrate hydrolysis assay is designed as a self-validating system , ensuring that any kinetic artifacts are immediately identifiable.

Critical Experimental Choices & Causality
  • Buffer Optimization (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 10% DMSO): Benzoxazinones are highly hydrophobic. Failing to maintain exactly 10% DMSO co-solvent concentration leads to micro-precipitation, which artificially inflates apparent IC50​ values. Furthermore, pH must be strictly maintained at 7.4; higher alkaline environments accelerate the spontaneous, non-enzymatic hydrolysis of the benzoxazinone ring[1].

  • Pre-Incubation Phase (15 Minutes): The formation of the Michaelis complex and subsequent acylation is time-dependent. Skipping pre-incubation forces the kinetic read to capture the transient pre-steady-state phase, resulting in non-linear initial velocities and mathematically invalid Ki​ calculations.

  • Built-in Quality Controls:

    • No-Enzyme Control: Monitors spontaneous substrate/inhibitor hydrolysis. If absorbance rises here, buffer pH is compromised.

    • Vehicle Control (DMSO only): Establishes the true uninhibited Vmax​ .

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute human Cathepsin G to a working concentration of 10 nM in the optimized HEPES buffer. Prepare the chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) at 2×Km​ .

  • Inhibitor Titration: Prepare a 10-point serial dilution (1:3) of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one starting at 10 μM, using 100% DMSO. Dilute 1:10 into the assay buffer to achieve the final 10% DMSO concentration.

  • Equilibration: Combine 40 μL of the enzyme solution with 10 μL of the inhibitor dilutions in a 96-well microplate. Incubate at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 50 μL of the chromogenic substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes (reading every 30 seconds).

Protocol Step1 1. Reagent Preparation (Buffer, Enzyme, Substrate) Step3 3. Pre-Incubation (Equilibration at 25°C) Step1->Step3 Step2 2. Inhibitor Titration (Serial Dilution in DMSO) Step2->Step3 Step4 4. Reaction Initiation (Add Chromogenic Substrate) Step3->Step4 15 min Step5 5. Kinetic Monitoring (Absorbance at 405 nm) Step4->Step5 Continuous Read Step6 6. Nonlinear Regression (Calculate Ki & IC50) Step5->Step6

Fig 2: Self-validating high-throughput workflow for competitive inhibition kinetic assays.

Data Interpretation & Kinetic Modeling

Because 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibits Ki​ values in the low nanomolar range[1], standard Michaelis-Menten assumptions (where [I]≫[E] ) may break down if the inhibitor concentration approaches the enzyme concentration.

  • Initial Velocity ( v0​ ): Extract the linear slope of the absorbance vs. time curve for each well.

  • Fractional Activity: Normalize the velocities against the Vehicle Control ( vi​/v0​ ).

  • Tight-Binding Adjustment: If the calculated IC50​ is within 10-fold of the enzyme concentration (10 nM), do not use standard logistic regression. Instead, fit the data using the Morrison Equation for tight-binding competitive inhibitors to derive the true Kia​pp .

  • Cheng-Prusoff Correction: Convert Kia​pp to the absolute Ki​ by adjusting for the substrate concentration: Ki​=Kia​pp/(1+[S]/Km​) .

References

  • Source: Bioorganic & Medicinal Chemistry (nih.gov)
  • Source: PMC (nih.gov)
  • Source: uomosul.edu.

Sources

Safety & Regulatory Compliance

Safety

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one proper disposal procedures

Comprehensive EHS Protocol: Handling and Disposal of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one Executive Summary & Chemical Profiling For researchers and drug development professionals, the safe lifecycle manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Protocol: Handling and Disposal of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary & Chemical Profiling

For researchers and drug development professionals, the safe lifecycle management of synthetic intermediates is as critical as the synthesis itself. 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS: 40728-80-1) is a heterocyclic compound frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives and serine protease inhibitors [1].

Due to the presence of both a reactive benzoxazinone core and a nitroaromatic moiety, this compound requires strict adherence to professional Environmental Health and Safety (EHS) protocols. Improper disposal can lead to environmental contamination, aquatic toxicity, and the potential generation of toxic nitrogen oxides (NOx) upon degradation. This guide provides a self-validating, step-by-step operational plan for the proper laboratory disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA laboratory standards [2].

Hazard Causality and Waste Compatibility

Understanding the chemical reactivity of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is essential for designing a safe disposal strategy.

  • Benzoxazinone Ring Reactivity: The 4H-3,1-benzoxazin-4-one core is highly susceptible to nucleophilic attack. In the presence of strong bases or aqueous nucleophiles, the ring undergoes rapid hydrolysis to form substituted anthranilic acid derivatives. If disposed of in a mixed-waste carboy containing strong bases, this exothermic ring-opening can pressurize the container.

  • Nitroaromatic Moiety: While stable under standard ambient conditions, nitroaromatic compounds can decompose energetically if subjected to extreme thermal stress. Furthermore, incomplete combustion of nitroaromatics yields highly toxic NOx gases.

  • Causality-Driven Disposal Choice: Because of the NOx generation risk and aquatic toxicity, drain disposal or standard municipal trash disposal is strictly prohibited. The only scientifically sound and legally compliant method of destruction is high-temperature commercial incineration utilizing facilities equipped with alkaline scrubbers to neutralize acidic combustion gases [3].

Quantitative Waste Categorization

To ensure safe downstream handling, waste containing 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one must be accurately categorized.

Waste Stream TypeTypical MatrixPrimary HazardEHS Segregation CategoryMaximum Accumulation Limit (Standard Lab)
Pure Solid Crystalline powder, synthesis residuesSkin/Eye Irritant, Aquatic ToxicitySolid Organic Hazardous Waste55 Gallons (or 1 qt acutely hazardous)
Liquid (Halogenated) DCM, Chloroform solutionsSolvent Toxicity, Target Organ EffectsHalogenated Organic Waste55 Gallons
Liquid (Non-Halogenated) DMSO, DMF, EtOAc solutionsFlammability, Systemic ToxicityNon-Halogenated Organic Waste55 Gallons
Contaminated Consumables Weigh boats, filter paper, PPETrace ContaminationSolid Hazardous DebrisN/A (Collect in dedicated bins)

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for processing this compound from the benchtop to EHS transfer.

Phase 1: Containment and Segregation

  • Determine Physical State: Identify whether the waste is a dry solid (e.g., failed synthesis batch, expired reagent) or dissolved in a solvent.

  • Solid Waste Containment: Transfer solid 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one into a chemically compatible, high-density polyethylene (HDPE) or amber glass wide-mouth container. Do not use metal containers, as trace moisture and nitroaromatics can occasionally interact with metal surfaces over prolonged storage.

  • Liquid Waste Segregation: Pour solutions containing the compound into the appropriate liquid waste carboy. Critical Step: Verify the solvent matrix. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., ethyl acetate), as this exponentially increases disposal costs and complicates the incineration process.

  • Incompatibility Check: Ensure the receiving waste container contains no strong oxidizers (e.g., peroxides, nitric acid) or strong aqueous bases (e.g., NaOH solutions) to prevent exothermic hydrolysis or redox reactions in the waste stream.

Phase 2: Labeling and Storage 5. GHS/RCRA Labeling: Immediately affix a standard Hazardous Waste tag to the container. The label must explicitly state the full chemical name: "6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one" and the primary solvent (if applicable). Avoid abbreviations. 6. Hazard Indication: Mark the primary hazards on the tag: "Irritant" and "Environmental Hazard". 7. Secondary Containment: Place the sealed primary container into a secondary containment tray within a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from direct sunlight.

Phase 3: EHS Transfer 8. Manifest Generation: Log the waste container into your institution's EHS inventory management system. 9. Professional Transfer: Do not attempt to neutralize or destroy the chemical in-house. Transfer the sealed, labeled container to EHS personnel for transport to a licensed high-temperature incineration facility.

Disposal Workflow Visualization

G Start Waste Generation: 6-methyl-2-(4-nitrophenyl)- 4H-3,1-benzoxazin-4-one State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Dry Liquid Liquid Waste (In Solution) State->Liquid Dissolved SolidCont Seal in HDPE/Glass Avoid Metal Containers Solid->SolidCont LiqCont Segregate: Halogenated vs. Non-Halogenated Carboy Liquid->LiqCont Label Apply RCRA/GHS Label Mark: Irritant/Toxic SolidCont->Label LiqCont->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA EHS EHS Transfer & High-Temp Incineration SAA->EHS

Laboratory waste categorization and disposal workflow for benzoxazinone derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123456 (Representative Benzoxazinones)." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA.gov. Available at: [Link]

Handling

Essential Safety and Logistical Guide for Handling 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. It is intended for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for the compound and its structural analogs, prioritizing a cautious approach to ensure personnel safety and environmental protection.

Hazard Assessment and Risk Mitigation

6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are acute toxicity through oral, dermal, and inhalation routes, as well as the potential for serious skin and eye damage.[1] A thorough risk assessment should be conducted before any handling of this compound.

Hazard Identification:

HazardClassificationGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin IrritationWarningH315: Causes skin irritation.
Serious Eye DamageDangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)WarningH336: May cause drowsiness or dizziness.

Source: Notified C&L[1]

The structural analog, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, is also classified as toxic if swallowed and a cause of serious eye irritation, reinforcing the need for stringent safety measures.[2]

Hierarchy of Controls:

To minimize exposure, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Hierarchy of Controls Elimination Elimination/Substitution (Not feasible for research) Engineering Engineering Controls (Primary) Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Personal Protective Equipment (PPE)

Given the significant hazards, the following PPE is mandatory when handling 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Respiratory Protection

Due to the risk of inhalation toxicity, respiratory protection is essential, especially when handling the compound as a powder or when there is a potential for aerosol generation.

  • Recommended Respirator: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges and P100 particulate filters.[3][4][5] The P100 filter is oil-proof and provides the highest level of particulate filtration.[3]

  • Cartridge Change Schedule: A cartridge change schedule must be established based on the frequency and duration of use, and the concentration of the contaminant in the work environment.[4]

NIOSH Respirator Cartridge Color Coding:

ColorProtection Against
Black Organic Vapors [3][4]
MagentaParticulates (P100)[4]
WhiteAcid Gases[3][4]
GreenAmmonia/Methylamine[3][4]
Eye and Face Protection

To prevent serious eye damage, appropriate eye and face protection is crucial.

  • Primary Protection: Chemical splash goggles that provide a complete seal around the eyes.

  • Secondary Protection: A face shield worn over the goggles is required when there is a risk of splashes or when handling larger quantities of the compound.

Hand Protection

The compound is harmful in contact with skin, necessitating the use of chemical-resistant gloves.

  • Recommended Glove Material: Butyl rubber gloves are recommended for protection against nitro-compounds.[6]

  • Alternative Glove Material: While nitrile gloves offer broad chemical resistance, their effectiveness against aromatic and nitro compounds can be limited.[7][8][9] If nitrile gloves are used, they should be of sufficient thickness (at least 5-mil) and considered for short-term splash protection only.[10] Gloves must be changed immediately upon any sign of contamination.[10]

  • Double Gloving: Wearing two pairs of gloves can provide additional protection, especially during high-risk procedures.

Glove Selection Considerations:

Glove MaterialResistance to Aromatic/Nitro CompoundsGeneral Recommendation
Butyl Rubber Excellent Recommended for prolonged contact
NitrileFair to PoorShort-term splash protection only; change immediately upon contact
LatexPoorNot Recommended
NeopreneFairUse with caution; refer to manufacturer's compatibility data
Body Protection

To prevent skin contact, appropriate body protection is required.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Coveralls: For procedures with a higher risk of contamination, disposable coveralls made of a chemical-resistant material are recommended.

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For tasks with a significant splash risk, chemical-resistant shoe covers should be worn.

Operational Plan

A well-defined operational plan is essential for the safe handling of this compound.

Workflow for Handling 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one:

Operational Workflow A Review SDS and SOPs B Don appropriate PPE A->B C Prepare work area in a certified chemical fume hood B->C D Weigh and dispense compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Doff PPE G->H I Dispose of waste through proper channels H->I

Caption: Step-by-step workflow for safe handling of the compound.

Engineering Controls
  • Chemical Fume Hood: All handling of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Standard Operating Procedures (SOPs)
  • Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Never work alone when handling this chemical.

  • Designate a specific area for working with this compound to prevent cross-contamination.

Disposal Plan

Proper disposal of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.[11][12]

  • Sharps: Contaminated sharps must be disposed of in a designated sharps container.

Waste Container Labeling

All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one"

  • The associated hazards (e.g., Toxic, Irritant)

  • The date of accumulation

Final Disposal
  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[12] Do not dispose of this chemical down the drain or in the regular trash.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact the institution's emergency response team.

    • Prevent the spread of the spill.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][14] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]

References

  • 6-METHYL-2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE - NextSDS. Available at: [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Work - Parcil Safety. Available at: [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. Available at: [Link]

  • 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair - National Allergy. Available at: [Link]

  • 3M Respirator Selection Guide: Finding the Right Protection for the Job - Toolup. Available at: [Link]

  • Respirator Selection | Respiratory Protection | 3M - US. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Washington. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart - International Safety. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. Available at: [Link]

  • Hazardous Waste Management Facilities and Units | US EPA. Available at: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania EHRS. Available at: [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials - The Ohio State University Chemistry. Available at: [Link]

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te - Duke Safety. Available at: [Link]

  • Kimberly-Clark* Nitrile Gloves - University of Washington. Available at: [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Safety data sheet - BASF Agro. Available at: [Link]

  • Affordable Nationwide Lab Pack Disposal Services - Hazardous Waste Experts. Available at: [Link]

  • 6-methyl-2-(4-nitrophenyl)-4h-3,1-benzoxazin-4-one - PubChemLite. Available at: [Link]

Sources

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